molecular formula C18H16NP B166057 2-Diphenylphosphino-6-methylpyridine CAS No. 132682-77-0

2-Diphenylphosphino-6-methylpyridine

Cat. No.: B166057
CAS No.: 132682-77-0
M. Wt: 277.3 g/mol
InChI Key: XEXYRTTUCDBSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diphenylphosphino-6-methylpyridine is a useful research compound. Its molecular formula is C18H16NP and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXYRTTUCDBSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412669
Record name 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132682-77-0
Record name 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Diphenylphosphino-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine, a versatile phosphine ligand. This document includes key physical and spectral data, a detailed synthesis protocol, and an experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline solid.[1] It is a key bidentate phosphine-pyridine ligand used in organometallic synthesis and catalysis, valued for its ability to form stable metal complexes.[2][3] The compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sensitive to air and should be stored under an inert atmosphere.[1]

PropertyValueReference(s)
Molecular Formula C₁₈H₁₆NP[4][5][6]
Molecular Weight 277.31 g/mol [1][6][7][8]
Melting Point 81-83 °C[3][7]
Boiling Point 390.3 °C at 760 mmHg[7]
Appearance White to Almost white powder/crystal[1]
Purity >95.0% (GC)[1]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Spectroscopy Data Reference(s)
³¹P NMR A signal is observed, characteristic of a triarylphosphine.[8]
¹H NMR Spectra of its metal complexes show characteristic signals for the methyl and aromatic protons.
¹³C NMR Spectra of its metal complexes show distinct signals for the pyridine and phenyl carbons.
Infrared (IR) The IR spectrum of its metal complexes displays characteristic bands for the pyridine and phenyl groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine.

Materials:

  • 2-chloro-6-methylpyridine

  • Diphenylphosphine

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous polar solvent (e.g., Dimethylformamide - DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-6-methylpyridine and a stoichiometric amount of a suitable base in the anhydrous polar solvent.

  • To this solution, add diphenylphosphine dropwise at room temperature with stirring.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a white solid.

G 2-chloro-6-methylpyridine 2-chloro-6-methylpyridine Reaction Reaction 2-chloro-6-methylpyridine->Reaction Diphenylphosphine Diphenylphosphine Diphenylphosphine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

Synthesis Workflow
Application in Suzuki-Miyaura Cross-Coupling

This compound serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound (ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 2 mol%) and this compound (4 mol%) in the solvent.

  • Seal the reaction vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the solvent system (e.g., 1,4-dioxane and deionized water) via syringe.

  • Inject the prepared catalyst solution into the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_catalyst Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl Halide Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Arylboronic Acid + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Biaryl Product

Suzuki-Miyaura Catalytic Cycle

This guide provides essential technical information for the effective use of this compound in a research and development setting. For further details on specific applications, consulting the primary literature is recommended.

References

An In-depth Technical Guide to 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Diphenylphosphino-6-methylpyridine is a monodentate phosphine ligand incorporating a pyridine moiety. This structural motif provides a combination of steric bulk from the diphenylphosphino group and the electronic properties of the methyl-substituted pyridine ring. Such ligands are of significant interest in organometallic chemistry and homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions where they can influence the efficiency, selectivity, and overall outcome of the catalytic cycle. This guide provides a comprehensive overview of its chemical identifiers, properties, and applications for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. These data are crucial for substance identification, safety assessment, and experimental design.

Identifier TypeDataReference(s)
CAS Number 132682-77-0[1][2][3][4]
IUPAC Name (6-methylpyridin-2-yl)diphenylphosphane[1][4]
Molecular Formula C₁₈H₁₆NP[1][2][4]
Molecular Weight 277.30 g/mol [1][4]
InChI Key XEXYRTTUCDBSPJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[1]
Synonyms (6-Methyl-2-pyridyl)diphenylphosphine, diphenyl(6-methyl-2-pyridyl)phosphine[1][4]
Physical State Solid, white to off-white powder/crystal
Melting Point 81-83 °C[1]
Boiling Point 390.3 °C at 760 mmHg[1]
Purity Commercially available with >95% purity

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable. Detailed experimental protocols for its preparation are not widely available in peer-reviewed literature; however, a plausible synthetic route can be inferred from standard organophosphorus chemistry techniques.

Proposed Synthesis Workflow

The most common method for synthesizing arylphosphines of this type involves the nucleophilic substitution of a halide on the pyridine ring with a diphenylphosphide anion.

G cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_main_reaction Main Reaction cluster_workup Work-up & Purification 2-chloro-6-methylpyridine 2-chloro-6-methylpyridine Reaction_Main Nucleophilic Substitution 2-chloro-6-methylpyridine->Reaction_Main Chlorodiphenylphosphine Chlorodiphenylphosphine Reaction_DPPLi React Chlorodiphenylphosphine with Lithium metal in THF Chlorodiphenylphosphine->Reaction_DPPLi Lithium metal Lithium metal Lithium metal->Reaction_DPPLi Prep_DPPLi Preparation of Lithium Diphenylphosphide (LiPPh2) Prep_DPPLi->Reaction_Main LiPPh2 Reaction_DPPLi->Prep_DPPLi Workup Aqueous Work-up (e.g., quench with NH4Cl(aq)) Reaction_Main->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product 2-Diphenylphosphino- 6-methylpyridine Purification->Final_Product Yields

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound serves as a ligand in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura reaction, based on conditions used for similar phosphine ligands. Optimization is typically required for specific substrates.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Ligand)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, or Dioxane), 5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂), the this compound ligand (0.02 mmol), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the degassed solvent system (5 mL) via syringe.

  • Heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Experimental Protocol: Heck-Mizoroki Reaction

The following is a representative protocol for a Heck reaction.

Reaction: Aryl Iodide + Alkene → Substituted Alkene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.5 mmol, 1.5 equiv)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.5 mmol, 1.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene), 5 mL

Procedure:

  • In a sealed tube under an inert atmosphere, combine the palladium precursor (0.01 mmol), the ligand (0.02 mmol), the aryl iodide (1.0 mmol), and the base (1.5 mmol).

  • Add the degassed solvent (5 mL) followed by the alkene (1.5 mmol).

  • Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

  • After the starting material is consumed (as monitored by GC or TLC), cool the reaction to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and palladium black.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over a drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue via column chromatography to yield the desired product.

Catalytic Mechanisms and Data

The efficacy of this compound as a ligand is rooted in its ability to modulate the properties of the palladium catalyst throughout the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center and facilitating these transformations.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂⁻ PdII_Diaryl Ar-Pd(II)-Ar' L₂ (Diaryl Palladium Complex) Transmetal->PdII_Diaryl - X⁻, - B(OR)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Aryl->Migratory_Insertion Alkene PdII_Alkyl R-Pd(II)-X L₂ (Alkyl Palladium Intermediate) Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product_Complex [HPd(II)X L₂] + Product Beta_Hydride->Product_Complex Product_Complex->Pd0 Base - HBX

References

molecular structure and formula of 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and experimental protocols related to 2-Diphenylphosphino-6-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Chemical Identity

This compound is a monodentate phosphine ligand that incorporates both a phosphine and a pyridine moiety.[1] This unique combination of a soft phosphorus donor and a hard nitrogen donor gives it versatile coordination properties, making it a valuable ligand in catalysis.[1] The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and reactivity of its metal complexes.

Molecular Formula: C₁₈H₁₆NP[2][3][4]

Structure:

The molecule consists of a pyridine ring substituted at the 2-position with a diphenylphosphino group (-P(C₆H₅)₂) and at the 6-position with a methyl group (-CH₃).

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (6-methylpyridin-2-yl)diphenylphosphane[2][3]
Synonyms (6-Methyl-2-pyridyl)diphenylphosphine[2]
CAS Number 132682-77-0[2][3]
Molecular Weight 277.30 g/mol [2][3]
Appearance White to off-white solid/crystals
Melting Point 81-83 °C[2]
Boiling Point 390.3 °C at 760 mmHg[2]
InChI InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3[2][5]
SMILES CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[2][5]
³¹P NMR Spectra available[2]
Crystal Structure Data available (CCDC Number: 222362)[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of related phosphine ligands and the utilization of 2-diphenylphosphino derivatives in the formation of metal complexes. These protocols are representative of the experimental procedures involving this class of compounds.

Synthesis of a Structurally Related Ligand: 2-((Diphenylphosphino)methyl)pyridine

While a direct, detailed synthesis protocol for this compound was not found in the immediate search results, the following procedure for a closely related analogue, 2-((diphenylphosphino)methyl)pyridine, from Organic Syntheses provides a robust framework for its preparation. The synthesis of the target molecule would likely follow a similar pathway, starting from 2-chloro-6-methylpyridine and reacting it with a diphenylphosphine equivalent.

Reaction Scheme: A plausible synthetic route would involve the nucleophilic substitution of a leaving group (e.g., a halogen) on the 2-position of 6-methylpyridine with a diphenylphosphide anion.

Detailed Procedure (Adapted for this compound):

  • Preparation of Lithium Diphenylphosphide: In a dry, argon-flushed Schlenk flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add an equimolar amount of n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of lithium diphenylphosphide.

  • Reaction with 2-Chloro-6-methylpyridine: In a separate, dry, argon-flushed Schlenk flask, dissolve 2-chloro-6-methylpyridine in anhydrous THF. Cool this solution to 0 °C.

  • Coupling Reaction: Slowly add the freshly prepared lithium diphenylphosphide solution to the 2-chloro-6-methylpyridine solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/diethyl ether to yield this compound as a solid.

Synthesis of Copper(I) and Silver(I) Complexes with 2-(Diphenylphosphino)pyridine

This protocol demonstrates the use of a closely related ligand, 2-(diphenylphosphino)pyridine (PyrPhos), in the synthesis of metal complexes, which is a primary application for this compound.

General Procedure for the Synthesis of [MX(L)₃] Complexes (M = Cu, Ag; X = Cl, Br, I; L = 2-(Diphenylphosphino)pyridine):

  • Reaction Setup: In a Schlenk flask, suspend 2-(Diphenylphosphino)pyridine (3.00 equivalents) and the corresponding copper(I) or silver(I) halide (1.00 equivalent) in an appropriate solvent (e.g., dichloromethane for copper complexes, acetonitrile for silver complexes).[3]

  • Degassing and Reaction: Degas the reaction mixture with argon for 5 minutes and then stir the mixture for 24 hours at a suitable temperature (25 °C for copper complexes, 90 °C for silver complexes).[3]

  • Isolation and Purification:

    • For copper complexes, reduce the volume of the resulting clear solution under reduced pressure. Add the concentrated solution dropwise to n-pentane to precipitate the product. Filter the precipitate, wash with n-pentane, and dry in vacuo.[3]

    • For silver complexes, filter the hot suspension to separate the solid product. Wash the solid with the reaction solvent and dry in vacuo.[3]

  • Crystallization: The final complexes can be further purified by crystallization from a suitable solvent, such as acetonitrile.[3]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

31P NMR Spectroscopic Data for 2-Diphenylphosphino-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for the monodentate phosphine ligand, 2-diphenylphosphino-6-methylpyridine. This compound is of significant interest in the fields of organometallic chemistry and catalysis, serving as a versatile ligand for various transition metal complexes. This document outlines the expected spectroscopic parameters, a detailed experimental protocol for data acquisition, and a workflow for its synthesis.

Data Presentation

ParameterExpected ValueSolventNotes
Chemical Shift (δ) ~ -15.4 ppmCDCl₃Based on the reported value for 2-(2-(diphenylphosphino)ethyl)pyridine.[1] The chemical environment of the phosphorus atom is very similar, suggesting a comparable chemical shift.
Coupling Constants (J) N/AN/ATypically, proton-decoupled ³¹P NMR spectra are acquired, resulting in a singlet. If proton-coupled spectra were recorded, coupling to the phenyl protons would be observed.
Reference Standard 85% H₃PO₄ (external)N/AStandard reference for ³¹P NMR spectroscopy.

Experimental Protocols

The following section details a representative experimental protocol for the acquisition of high-quality ³¹P NMR spectroscopic data for this compound. This protocol is based on established methodologies for the analysis of air-sensitive phosphine ligands.

Sample Preparation
  • Analyte : this compound (approximately 10-20 mg) is accurately weighed into a clean, dry vial inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine.

  • Solvent : Approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the vial to dissolve the sample.

  • Transfer : The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

  • Sealing : The NMR tube is securely capped and sealed with Parafilm® to prevent solvent evaporation and atmospheric contamination.

NMR Data Acquisition
  • Spectrometer : A standard NMR spectrometer operating at a field strength of 9.4 T (400 MHz for ¹H) or higher is suitable.

  • Nucleus : ³¹P

  • Experiment : A standard one-dimensional phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.

  • Frequency : The resonance frequency for ³¹P will be specific to the spectrometer's field strength (e.g., 162 MHz on a 400 MHz instrument).

  • Referencing : The spectrum is referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm.

  • Acquisition Parameters :

    • Pulse Width (P1) : A 30° pulse angle is commonly used to allow for a shorter relaxation delay.

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient.

    • Number of Scans (NS) : A sufficient number of scans (e.g., 64-256) should be acquired to achieve an adequate signal-to-noise ratio.

  • Processing : The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied as necessary.

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine. A logical workflow for this synthesis is depicted below.

Synthesis_Workflow reagent1 2-Chloro-6-methylpyridine reaction Reaction Mixture reagent1->reaction reagent2 Diphenylphosphine reagent2->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction base Strong Base (e.g., n-BuLi) base->reaction workup Aqueous Workup & Extraction reaction->workup 1. Quench 2. Separate Layers purification Column Chromatography workup->purification Crude Product product 2-Diphenylphosphino- 6-methylpyridine purification->product Purified Product

References

A Comprehensive Technical Guide to P,N-Heterocyclic Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P,N-heterocyclic phosphine ligands represent a pivotal class of ancillary ligands in modern coordination chemistry and homogeneous catalysis. Their unique architecture, featuring a phosphorus atom and a nitrogen-containing heterocycle, imparts a combination of steric bulk, electronic tunability, and hemilabile character that has proven instrumental in a myriad of catalytic transformations. This guide provides an in-depth exploration of the synthesis, structural characteristics, and diverse applications of these ligands, with a particular focus on their relevance to pharmaceutical research and development. The strategic incorporation of both a soft phosphine donor and a harder nitrogen donor allows for a fine balance of properties, leading to highly active and selective catalysts for challenging bond formations.[1][2][3]

Core Concepts: Structure and Bonding

The efficacy of P,N-heterocyclic phosphine ligands stems from the synergistic interplay between the phosphorus and nitrogen heteroatoms. The phosphorus atom, typically a trivalent phosphine, acts as a soft σ-donor and π-acceptor, strongly coordinating to transition metals and influencing the electronic properties of the catalytic center.[4] The nitrogen-containing heterocycle (e.g., pyridine, pyrazole, imidazole) introduces a harder σ-donor site. This combination can lead to hemilability, where the nitrogen atom can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding during the catalytic cycle.[3][5]

The steric and electronic properties of these ligands can be systematically tuned by modifying the substituents on the phosphorus atom and the heterocyclic ring. These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.[1][6][7]

Key Structural and Electronic Parameters

Quantitative data for representative P,N-heterocyclic phosphine ligands are summarized below, providing a comparative overview of their key characteristics.

LigandHeterocycle31P NMR (ppm)Tolman Electronic Parameter (ν(CO) cm⁻¹)Cone Angle (°)
2-(Diphenylphosphino)pyridinePyridine-3.52063.9149
Proazaphosphatrane (R=Me)Azaphosphatrane-2057.0152
Proazaphosphatrane (R=iPr)Azaphosphatrane-2054.6179
Proazaphosphatrane (R=iBu)Azaphosphatrane-2054.9200
Ph2PqnQuinoline-13.2--
Ph2PiqnIsoquinoline-13.8--
Ph2PpymPyrimidine-1.9--

Note: TEP values are for the corresponding Ni(CO)3L complex. Cone angles are calculated or experimentally determined values.[1][8][9]

Synthesis of P,N-Heterocyclic Phosphine Ligands

The synthesis of P,N-heterocyclic phosphine ligands generally involves the formation of a P-C or P-N bond. Common strategies include nucleophilic substitution reactions using organometallic reagents or metal phosphides, and metal-catalyzed cross-coupling reactions.[2][3][5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a P,N-heterocyclic phosphine ligand.

G General Synthetic Workflow for P,N-Heterocyclic Phosphine Ligands cluster_start Starting Materials cluster_reaction Key Bond Formation cluster_workup Purification cluster_product Final Product A Halogenated N-Heterocycle C Nucleophilic Substitution or Metal-Catalyzed Coupling A->C B Phosphine Source (e.g., HPPh2, ClPPh2) B->C D Work-up and Extraction C->D E Chromatography or Recrystallization D->E F P,N-Heterocyclic Phosphine Ligand E->F

Caption: A generalized workflow for the synthesis of P,N-heterocyclic phosphine ligands.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)pyridine

This protocol describes a common method for the synthesis of 2-(diphenylphosphino)pyridine.[10][11]

Materials:

  • 2-Bromopyridine

  • Chlorodiphenylphosphine

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • A solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to generate 2-lithiopyridine.

  • A solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether is added dropwise to the cold solution of 2-lithiopyridine.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of degassed water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(diphenylphosphino)pyridine as a white solid.

Applications in Catalysis

P,N-heterocyclic phosphine ligands have demonstrated exceptional performance in a wide range of catalytic reactions, including cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.[2][5][12]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[13][14] Palladium complexes of P,N-heterocyclic phosphine ligands are highly effective catalysts for this transformation.[15][16]

G Catalytic Cycle of the Suzuki-Miyaura Reaction A Pd(0)L2 B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2, Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17]

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • P,N-heterocyclic phosphine ligand (4 mol%)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Toluene/water (10:1 mixture)

  • Standard reaction vial with a stir bar

Procedure:

  • To a reaction vial are added the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, the palladium(II) acetate and the P,N-heterocyclic phosphine ligand are dissolved in a small amount of the toluene/water solvent mixture to form the pre-catalyst.

  • The pre-catalyst solution is added to the reaction vial containing the substrates and base.

  • The vial is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the biaryl product.

Asymmetric Hydrogenation

Chiral P,N-heterocyclic phosphine ligands are highly effective in asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched products, which are crucial in the pharmaceutical industry.[12][18][19] Rhodium and Iridium complexes are commonly employed for the hydrogenation of prochiral alkenes.[12][18]

SubstrateLigandMetalYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate(S)-QUINAPRh>9998
Itaconic acid dimethyl ester(R,R)-Ph-BPERh10099
α-Acetamidocinnamic acidVarious P,N-ligandsRh/Irup to 100up to >99

ee = enantiomeric excess

Role in Drug Development and Pharmaceutical Synthesis

P,N-heterocyclic phosphine ligands are valuable tools in drug discovery and development. Their ability to catalyze the formation of complex molecular architectures with high efficiency and selectivity is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[20][21][22] The construction of biaryl moieties, prevalent in many drug molecules, is often achieved through Suzuki-Miyaura coupling reactions facilitated by these ligands. Furthermore, the synthesis of chiral drugs frequently relies on asymmetric catalytic methods, such as hydrogenation, where chiral P,N-ligands play a crucial role in establishing the desired stereochemistry.[18][20]

High-Throughput Screening for Catalyst Optimization

The discovery of optimal ligand-metal combinations for a specific transformation is often accelerated using high-throughput screening (HTS) techniques. This workflow allows for the rapid evaluation of a library of ligands to identify the most active and selective catalyst.[23][24][25][26][27]

G High-Throughput Screening Workflow for Catalyst Discovery A Ligand Library (P,N-heterocyclic phosphines) C Reaction Set-up (96-well plate) A->C B Metal Precursor (e.g., Pd(OAc)2) B->C D Automated Dosing of Reactants and Catalysts C->D E Parallel Reaction Execution D->E F High-Throughput Analysis (e.g., LC-MS, GC-MS) E->F G Data Analysis and Hit Identification F->G H Lead Catalyst Optimization G->H

Caption: A typical workflow for high-throughput screening of P,N-heterocyclic phosphine ligands in catalysis.

Conclusion

P,N-heterocyclic phosphine ligands have firmly established themselves as a versatile and powerful class of ligands in organometallic chemistry and catalysis. Their modular synthesis, coupled with the ability to fine-tune their steric and electronic properties, has led to the development of highly efficient catalysts for a wide array of chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the design and application of these ligands is essential for advancing the frontiers of chemical synthesis and enabling the efficient production of valuable molecules, including life-saving pharmaceuticals. The continued exploration of novel P,N-heterocyclic phosphine ligand architectures promises to unlock even more potent and selective catalysts for future synthetic challenges.

References

A Technical Guide to the Steric and Electronic Properties of Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tertiary phosphines (PR₃) are a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis. Their widespread use stems from the exceptional ability to finely tune the steric and electronic environment of a metal center, thereby controlling catalytic activity, selectivity, and stability.[1][2][3] This technical guide provides an in-depth examination of the key parameters used to quantify the steric and electronic properties of phosphine ligands, details the experimental and computational protocols for their determination, and illustrates the logical relationships governing their influence on catalytic processes. A fundamental understanding of these properties is critical for the rational design of catalysts and the development of efficient synthetic methodologies in academic and industrial settings, including drug development.

Quantifying Steric Properties

The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the lability of other ligands, and the rates of fundamental organometallic steps like oxidative addition and reductive elimination.[4] Two primary parameters are used to quantify these steric effects: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).

Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[5] It is defined as the apex angle of a cone, with the metal center at the vertex (at an idealized M-P distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents over all possible rotations.[1][4][5][6] A larger cone angle signifies greater steric hindrance around the metal center.[2]

Table 1: Tolman Cone Angles (θ) for Common Phosphine Ligands

Phosphine LigandSubstituents (R)Cone Angle (θ) in degrees
PH₃H87
PF₃F104
P(OMe)₃OMe107
PMe₃Me118
PEt₃Et132
PPh₃Ph145
PCy₃Cyclohexyl170
P(t-Bu)₃tert-Butyl182
P(mesityl)₃Mesityl212

Data sourced from multiple references, including[1][7].

Percent Buried Volume (%Vbur)

While the cone angle is a powerful descriptor, it can be an oversimplification for asymmetric or conformationally flexible ligands. The percent buried volume (%Vbur) offers a more precise and general method for quantifying steric bulk.[8][9][10] It is defined as the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.[7][11][12] This parameter is calculated from the X-ray crystal structure or computationally optimized geometry of a metal-ligand complex and does not rely on idealized geometries.[7][8][13] Recent studies have shown that %Vbur, and specifically the minimum percent buried volume (%Vbur(min)), can be highly predictive of catalytic activity, sometimes revealing sharp "reactivity cliffs" where small changes in steric bulk lead to a dramatic drop in performance.[14]

Table 2: Percent Buried Volume (%Vbur) for Common Phosphine Ligands

Phosphine LigandSubstituents (R)%Vbur
PMe₃Me22.5
PEt₃Et27.0
P(OMe)₃OMe27.7
PPh₃Ph33.5
P(t-Bu)₃tert-Butyl40.5
PCy₃Cyclohexyl40.7
P(mesityl)₃Mesityl49.6
JohnPhos2-(Di-t-butylphosphino)biphenyl46.0
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl45.9

Values are representative and can vary slightly based on the specific complex and calculation method. Data compiled from sources such as[7][15].

Steric_Parameters Fig. 1: Conceptual Comparison of Steric Parameters cluster_ConeAngle Tolman Cone Angle (θ) cluster_BuriedVolume Percent Buried Volume (%Vbur) M1 Metal P1 P M1->P1 2.28 Å cone_point1 M1->cone_point1 θ cone_point2 M1->cone_point2 R1 R P1->R1 R2 R P1->R2 R3 R P1->R3 M2 Metal P2 P M2->P2 ligand_shape Ligand Volume sphere Coordination Sphere note %Vbur = (Volume of Ligand inside Sphere / Volume of Sphere) * 100

Caption: A diagram illustrating the Tolman cone angle and percent buried volume.

Quantifying Electronic Properties

The electronic nature of a phosphine ligand dictates its ability to donate or accept electron density from the metal center. This property is governed by the substituents on the phosphorus atom and is crucial for modulating the reactivity of the metal.[2] Electron-rich phosphines (strong donors) increase electron density on the metal, which can promote processes like oxidative addition, while electron-poor phosphines (strong π-acceptors) decrease it.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is the most common method for quantifying the net electron-donating ability of a phosphine ligand.[6][16] It is determined experimentally by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard nickel complex, [Ni(CO)₃(PR₃)], using infrared (IR) spectroscopy.[1][6]

  • Strongly donating ligands (e.g., alkylphosphines) transfer more electron density to the nickel center. This increased electron density is then back-donated into the π* orbitals of the CO ligands, weakening the C-O bond and causing a decrease in the ν(CO) stretching frequency.

  • Poorly donating/strongly π-accepting ligands (e.g., PF₃, P(OAr)₃) result in less back-donation to the CO ligands, leading to a stronger C-O bond and a higher ν(CO) stretching frequency.

Table 3: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands

Phosphine LigandTEP (ν(CO), cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Very Strong Donor
PCy₃2056.4Strong Donor
PEt₃2061.7Strong Donor
PMe₃2064.1Strong Donor
PPh₃2068.9Intermediate
P(OPh)₃2085.3Weak Donor/π-Acceptor
P(OMe)₃2076.3Weak Donor/π-Acceptor
PCl₃2097.0Poor Donor/π-Acceptor
PF₃2110.9Very Poor Donor/Strong π-Acceptor

Data sourced from Tolman's original work and subsequent studies.[16]

Other Electronic Parameters

While TEP is the standard, other methods provide valuable electronic information:

  • pKa: The pKa of the conjugate acid [HPR₃]⁺ is a measure of the ligand's basicity, which often correlates with its σ-donating ability.

  • ¹J(P-Se) Coupling Constants: The one-bond coupling constant between phosphorus and selenium in a phosphine selenide (R₃P=Se), measured by ³¹P NMR, is sensitive to the s-character of the P-Se bond and thus reflects the electronic nature of the R groups.[6][17]

  • Computational Parameters: Quantum chemical calculations can provide descriptors like the molecular electrostatic potential minimum (Vmin) on the phosphorus lone pair, which correlates with electron-donating strength.[6]

Table 4: pKa Values for Common Phosphine Ligands

Phosphine LigandpKa of [HPR₃]⁺
PCy₃9.7
PEt₃8.7
PMe₃8.65
P(n-Bu)₃8.43
PPh₃2.73
P(OPh)₃-2.0
P(OMe)₃-0.3

Data compiled from various literature sources.

Catalytic_Influence Fig. 2: Influence of Ligand Properties on Catalysis Ligand Phosphine Ligand (PR₃) Steric Steric Properties (θ, %Vbur) Ligand->Steric Electronic Electronic Properties (TEP, pKa) Ligand->Electronic CoordNum Coordination Number & Ligand Lability Steric->CoordNum Large bulk favors lower numbers RE Reductive Elimination (e.g., M(II) -> M(0)) Steric->RE Large bulk can promote RE Selectivity Reaction Selectivity (e.g., regio-, enantio-) Steric->Selectivity Stability Catalyst Stability Steric->Stability OA Oxidative Addition (e.g., M(0) -> M(II)) Electronic->OA Electron-rich promotes OA Electronic->RE Electron-poor can promote RE Electronic->Selectivity Electronic->Stability CoordNum->OA OA->RE Catalytic Cycle Steps Activity Catalytic Activity (Turnover Frequency) OA->Activity RE->Activity

Caption: Relationship between ligand properties and catalytic outcomes.

Experimental Protocols

Accurate determination of steric and electronic parameters is essential for ligand characterization and catalyst optimization. This section details the standard methodologies.

Protocol: Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ C-O stretching frequency of a [Ni(CO)₃(PR₃)] complex.

Methodology:

  • Synthesis of [Ni(CO)₃(PR₃)]:

    • Caution: Ni(CO)₄ is extremely toxic and volatile. This procedure must be performed in a certified high-performance fume hood by trained personnel.

    • A solution of nickel tetracarbonyl, Ni(CO)₄, in a suitable solvent (e.g., pentane or THF) is prepared at 0°C.

    • A stoichiometric amount (1 equivalent) of the phosphine ligand (PR₃), dissolved in the same solvent, is added dropwise to the Ni(CO)₄ solution.

    • The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by observing the evolution of CO gas.

    • The solvent is removed under reduced pressure to yield the [Ni(CO)₃(PR₃)] complex, which is often an oil or a low-melting solid.

  • Infrared (IR) Spectroscopy:

    • A dilute solution of the purified [Ni(CO)₃(PR₃)] complex is prepared in a non-polar solvent such as hexane or dichloromethane.

    • The solution is placed in an IR cell with appropriate windows (e.g., NaCl or KBr).

    • The IR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹.

    • The frequency of the most intense, highest-energy carbonyl absorption band (the A₁ symmetric stretch) is identified. This value is the Tolman Electronic Parameter (TEP).

TEP_Workflow Fig. 3: Experimental Workflow for TEP Determination Start Start: Phosphine Ligand (PR₃) Reagents Ni(CO)₄ + PR₃ (in inert solvent) Start->Reagents Reaction Ligand Substitution Reaction (Stir at RT, 1-2h) Reagents->Reaction Product [Ni(CO)₃(PR₃)] Complex + CO↑ Reaction->Product Purification Solvent Removal (under vacuum) Product->Purification IR_Sample Prepare Dilute Solution (e.g., in Hexane) Purification->IR_Sample IR_Spec Acquire IR Spectrum (2200-1800 cm⁻¹) IR_Sample->IR_Spec Analysis Identify A₁ ν(CO) peak IR_Spec->Analysis End Result: TEP Value (cm⁻¹) Analysis->End

Caption: Workflow for the experimental determination of the TEP value.

Protocol: Determination of Percent Buried Volume (%Vbur)

Objective: To calculate the steric occupancy of a phosphine ligand in the coordination sphere of a metal.

Methodology:

  • Obtain Atomic Coordinates:

    • Experimental: Obtain a high-quality single-crystal X-ray diffraction structure of a metal complex containing the phosphine ligand of interest (e.g., [AuCl(PR₃)]). The resulting CIF (Crystallographic Information File) contains the precise atomic coordinates.

    • Computational: If a crystal structure is unavailable, perform a geometry optimization of the metal-phosphine complex using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Calculation using Software:

    • Use a specialized program, such as the free web application SambVca.[7]

    • Upload the atomic coordinates (e.g., from the CIF or optimized .xyz file).

    • Define the calculation parameters:

      • Center of the sphere: The metal atom.

      • Sphere radius: Typically 3.5 Å.

      • M-P bond distance: Use the experimental value or a standard value (e.g., 2.28 Å) for consistency.

      • Excluded atoms: Specify which atoms belong to the ligand fragment to be measured. All other atoms (e.g., other ligands on the metal) are excluded from the volume calculation.

    • The software maps the van der Waals spheres of the ligand atoms within the coordination sphere and calculates the volume they occupy.

    • The output is the Percent Buried Volume (%Vbur).

Protocol: Determination of Cone Angle from X-ray Data

Objective: To calculate the Tolman cone angle from crystallographic data.

Methodology:

  • Obtain Atomic Coordinates: As with %Vbur, a CIF file from X-ray crystallography or computationally optimized coordinates are required.

  • Calculation using Software:

    • Various programs and scripts are available that can process crystallographic data to compute cone angles.[18]

    • The method involves defining the metal atom as the vertex and the M-P bond vector as the cone's axis.

    • The program then identifies the outermost atoms of the ligand.

    • It calculates the angle required for a cone, centered on the M-P axis, to touch the van der Waals surfaces of these outermost atoms.

    • Unlike Tolman's original method which assumed free rotation of substituents, modern methods can calculate the cone angle for the specific, static conformation found in the crystal lattice (sometimes called the "solid angle" or "exact cone angle").[19][20]

Conclusion

The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis and coordination chemistry. Quantitative descriptors such as the Tolman Cone Angle, Percent Buried Volume, and the Tolman Electronic Parameter provide a framework for understanding and predicting the behavior of metal complexes.[6][13] By employing the standardized experimental and computational protocols detailed in this guide, researchers can systematically characterize new ligands, establish structure-activity relationships, and accelerate the rational design of next-generation catalysts for applications in chemical synthesis and drug development. The interplay between these steric and electronic factors is complex but essential for achieving high efficiency, selectivity, and stability in catalytic systems.[21][22]

References

Safety and Handling Precautions for 2-Diphenylphosphino-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Diphenylphosphino-6-methylpyridine (CAS No. 132682-77-0). The following sections detail the material's properties, associated hazards, safe handling protocols, emergency procedures, and proper disposal methods to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a solid, air-sensitive phosphine ligand commonly used in catalysis and inorganic chemistry.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₁₈H₁₆NP[2]
Molecular Weight 277.3 g/mol [2]
Appearance White to off-white solid (powder or crystal)[1]
Melting Point 81-86 °C[1]
Solubility No data available
Sensitivity Air-sensitive[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this material must be familiar with its GHS classification and take appropriate precautions.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation

(Data sourced from multiple safety data sheets)

GHS Pictogram:

Signal Word: Warning

Safe Handling Protocols

Due to its air-sensitive nature and hazardous properties, this compound requires handling under an inert atmosphere. The following protocols are recommended for safe handling.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are essential to minimize exposure.

Control/PPESpecification
Ventilation Use only in a well-ventilated area, preferably within a certified chemical fume hood.
Inert Atmosphere A glovebox or Schlenk line with an inert gas (e.g., argon, nitrogen) is required for all manipulations.
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat and, if necessary, impervious clothing.
General Handling Workflow

The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare work area in fume hood prep_inert Ensure inert atmosphere (glovebox/Schlenk line) prep_area->prep_inert prep_ppe Don appropriate PPE prep_inert->prep_ppe transfer_reagent Transfer reagent under inert gas prep_ppe->transfer_reagent Proceed to handling weigh Weigh desired amount transfer_reagent->weigh dissolve Dissolve in degassed solvent weigh->dissolve quench Quench any residual reagent appropriately dissolve->quench Reaction complete decontaminate Decontaminate glassware and surfaces quench->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous degradation products.

ConditionRequirement
Atmosphere Store under an inert gas (e.g., argon, nitrogen).
Temperature Store in a cool, dark place. Some suppliers recommend refrigeration (<15°C).[1]
Container Keep in a tightly sealed, appropriate container.
Incompatible Materials Avoid strong oxidizing agents and acids.

Emergency Procedures

In the event of an emergency, follow these procedures and always have the Safety Data Sheet (SDS) readily available for emergency responders.

First-Aid Measures

The following table summarizes the recommended first-aid measures for exposure to this compound.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

The following diagram illustrates the logical flow of first-aid actions.

G First-Aid Decision Tree exposure Exposure Occurs eye_contact Flush eyes with water for 15 min exposure->eye_contact Eye skin_contact Flush skin with water for 15 min Remove contaminated clothing exposure->skin_contact Skin inhalation Move to fresh air exposure->inhalation Inhalation ingestion Rinse mouth with water Do NOT induce vomiting exposure->ingestion Ingestion get_medical_attention Seek Immediate Medical Attention eye_contact->get_medical_attention skin_contact->get_medical_attention breathing_check breathing_check inhalation->breathing_check Breathing? ingestion->get_medical_attention artificial_respiration artificial_respiration breathing_check->artificial_respiration No breathing_check->get_medical_attention Yes artificial_respiration->get_medical_attention

Caption: A flowchart of first-aid procedures for exposure to this compound.

Spill Response

In the event of a spill, the following procedures should be followed.

Spill SizeProtocol
Minor Spill 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). 4. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert others in the vicinity and contact your institution's emergency response team. 3. Do not attempt to clean up the spill yourself.

The following diagram outlines the decision-making process for spill response.

G Spill Response Workflow spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill minor_spill Evacuate non-essential personnel Don PPE Cover with inert absorbent Collect waste Decontaminate area assess_spill->minor_spill Minor major_spill Evacuate area immediately Alert others Contact emergency response assess_spill->major_spill Major report_incident Report incident to supervisor minor_spill->report_incident major_spill->report_incident

Caption: A decision tree for responding to a spill of this compound.

Toxicological Information

There is limited publicly available toxicological data for this compound.

Toxicity EndpointData
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3]
Reproductive Toxicity No data available

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

The following diagram outlines a general workflow for the disposal of waste.

G Waste Disposal Workflow start Waste Generated segregate Segregate waste into appropriate streams (e.g., solid, liquid) start->segregate containerize Place waste in a compatible, properly labeled hazardous waste container segregate->containerize store Store container in a designated hazardous waste accumulation area containerize->store arrange_pickup Arrange for pickup by institutional EHS personnel store->arrange_pickup end Proper Disposal arrange_pickup->end

Caption: A general workflow for the proper disposal of waste containing this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Diphenylphosphino-6-methylpyridine, a solid at room temperature, is characterized by its molecular structure which combines a pyridine ring with a diphenylphosphino group.[1][2][3] This unique combination imparts a lipophilic nature, generally rendering it soluble in a variety of organic solvents.[1] The pyridine moiety introduces a degree of polarity, influencing its interaction with both polar and non-polar media. Understanding the interplay of these structural features is key to predicting its behavior in different solvent systems.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the known characteristics of phosphine ligands, a qualitative solubility profile for this compound can be predicted. The presence of the large, non-polar phenyl groups and the hydrocarbon backbone suggests good solubility in many organic solvents. One source explicitly mentions its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneSolubleThe polarity of these solvents can interact with the nitrogen atom of the pyridine ring, while their organic nature accommodates the phenyl groups. Solubility in DMF and DMSO is qualitatively reported.[4]
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with aromatic systems.
Aromatic Toluene, BenzeneSolubleThe aromatic nature of these solvents will have strong van der Waals interactions with the phenyl groups of the ligand.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately Soluble to SolubleThese solvents have some polarity to interact with the pyridine ring but are also sufficiently non-polar to dissolve the rest of the molecule.
Alcohols Methanol, EthanolSparingly Soluble to Moderately SolubleThe polarity and hydrogen-bonding nature of alcohols may lead to less favorable interactions compared to aprotic solvents.
Non-polar Hexanes, PentaneSparingly Soluble to InsolubleThe overall polarity of the molecule, due to the pyridine nitrogen, is likely to limit its solubility in highly non-polar aliphatic hydrocarbons.
Aqueous WaterInsolubleThe large hydrophobic diphenylphosphino group will dominate, preventing significant dissolution in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials
  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size)

  • Syringes

  • Pre-weighed sample vials

Procedure
  • Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

  • Mass Determination of Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Remove the solvent from the vial. This can be achieved by gentle heating in a vacuum oven or by using a rotary evaporator. Ensure the temperature is kept well below the melting point of the compound (81-83 °C) to avoid decomposition.[1]

  • Mass Determination of Solute: Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as grams per 100 mL or moles per liter.

    Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (mL)] * 100

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Measurement cluster_3 Calculation A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate at constant T (e.g., 24-48h with agitation) B->C D Cease agitation, allow solid to settle C->D E Withdraw supernatant D->E F Filter into pre-weighed vial E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate Solubility (g/100mL or mol/L) I->J G Reactant1 2-Bromo-6-methylpyridine Product This compound Reactant1->Product Reactant2 Diphenylphosphine Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene)

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing the monodentate phosphine ligand, 2-Diphenylphosphino-6-methylpyridine. This protocol is designed for the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The choice of ligand is critical for the efficiency and scope of this reaction, influencing the stability and reactivity of the palladium catalyst.[2] this compound is a P,N-type ligand that can act as a robust supporting ligand in palladium-catalyzed cross-coupling reactions. Its pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalytic cycle, while the diphenylphosphino group provides the necessary electronic and steric properties to facilitate oxidative addition and reductive elimination.[3]

This document outlines a general and reliable protocol for the use of this compound in Suzuki-Miyaura coupling reactions, including catalyst preparation, reaction setup, workup, and purification.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst system with this compound as the ligand. The data is a composite representation based on typical yields for similar phosphine ligands.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid4-Methyl-4'-nitrobiphenyl88
32-Bromopyridine3-Methoxyphenylboronic acid2-(3-Methoxyphenyl)pyridine85
44-ChlorotoluenePhenylboronic acid4-Methylbiphenyl75
51-Iodonaphthalene4-Acetylphenylboronic acid1-(4-Acetylphenyl)naphthalene95

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 2 mL of anhydrous solvent. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new dry Schlenk tube if not pre-forming), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture. The addition of water can often accelerate the reaction.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L(X) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R²-B(OR)₂ Base PdII_biaryl R¹-Pd(II)L(R²) Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the experimental procedure described above.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent and Degassed Water reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 2-Diphenylphosphino-6-methylpyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-diphenylphosphino-6-methylpyridine as a versatile ligand in homogeneous catalysis. This document includes key performance data, detailed experimental protocols for ligand synthesis and catalytic reactions, and visualizations of experimental workflows and catalytic cycles.

Introduction

This compound is a P,N-ligand that has demonstrated significant utility in various transition metal-catalyzed cross-coupling reactions. Its unique electronic and steric properties, arising from the combination of a phosphine and a pyridine moiety, allow for the formation of stable and highly active metal complexes, particularly with palladium. This ligand has shown promise in key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Ligand Synthesis

A general and reliable method for the synthesis of this compound is provided below.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-6-methylpyridine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting dark solution for 1 hour.

  • To this solution, add chlorodiphenylphosphine (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine A Lithiation at -78 °C 2-Bromo-6-methylpyridine->A n-BuLi n-BuLi n-BuLi->A Ph2PCl Ph2PCl B Phosphination at -78 °C Ph2PCl->B A->B C Warm to RT, Stir Overnight B->C D Quench with NH4Cl C->D E Extraction with Et2O D->E F Drying and Concentration E->F G Column Chromatography F->G This compound This compound G->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Homogeneous Catalysis

This compound serves as an effective ligand in a variety of palladium-catalyzed cross-coupling reactions. The following sections detail its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, including generalized protocols and performance data where available from studies on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of this compound are anticipated to be effective catalysts for this transformation, particularly in the coupling of aryl chlorides with arylboronic acids.

Table 1: Representative Performance in Suzuki-Miyaura Coupling of Aryl Chlorides (Hypothetical Data Based on Similar Ligands)

EntryAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O10012>95
22-Chlorotoluene4-Methoxyphenylboronic acidCs₂CO₃Dioxane1101692
34-Chlorobenzonitrile3-Tolylboronic acidK₂CO₃DMF/H₂O120898
42-ChloropyridinePhenylboronic acidK₃PO₄Toluene1002485

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Degassed water (if applicable)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and this compound.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (if using a biphasic system).

  • Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L2-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R1-Pd(II)L2-R2 PdII_2->PdII_3 Transmetalation (R2-B(OR)2) PdII_3->Pd0 Reductive Elimination Product R1-R2 PdII_3->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes. Palladium complexes featuring this compound are expected to catalyze the coupling of aryl halides with various olefins.

Table 2: Representative Performance in Heck Reaction (Hypothetical Data Based on Similar Ligands)

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃NDMF100695
24-BromoacetophenoneMethyl acrylateNaOAcDMA1201292
31-Bromonaphthalenen-Butyl acrylateK₂CO₃NMP1402488
43-BromopyridineStyreneCs₂CO₃Dioxane1101878

Protocol 3: General Procedure for the Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMA)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • In an oven-dried Schlenk tube, dissolve the aryl halide, Pd(OAc)₂, and this compound in the anhydrous solvent.

  • Add the base and the alkene to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Seal the tube and heat to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter off any inorganic salts and dilute the filtrate with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Diagram: Heck Reaction Catalytic Cycle

G Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 [R-Pd(II)L2(alkene)]+X- PdII_1->PdII_2 Alkene Coordination PdII_3 R-alkene-Pd(II)L2-X PdII_2->PdII_3 Migratory Insertion PdII_4 H-Pd(II)L2-X PdII_3->PdII_4 β-Hydride Elimination Product R-alkene PdII_3->Product PdII_4->Pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The use of this compound as a ligand is anticipated to facilitate the coupling of aryl halides with a range of primary and secondary amines.

Table 3: Representative Performance in Buchwald-Hartwig Amination (Hypothetical Data Based on Similar Ligands)

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineNaOtBuToluene1001897
2BromobenzeneAnilineK₃PO₄Dioxane1102489
32-Bromopyridinen-HexylamineCs₂CO₃Toluene1001691
44-BromoanisoleDi-n-butylamineLiHMDSTHF802094

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • This compound (2-4 mol%)

  • Strong base (e.g., NaOtBu, LiHMDS) (1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF, dioxane)

  • Glovebox or Schlenk line equipment

Procedure:

  • Inside a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, this compound, and the base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube, remove it from the glovebox, and heat with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L PdII_1 Ar-Pd(II)L-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [Ar-Pd(II)L(HNR'R'')]+ X- PdII_1->PdII_2 Amine Coordination PdII_3 Ar-Pd(II)L(NR'R'') PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_3->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a promising and versatile ligand for homogeneous catalysis. Its straightforward synthesis and anticipated high efficacy in key cross-coupling reactions make it a valuable tool for synthetic chemists in academia and industry. The protocols provided herein serve as a starting point for the application of this ligand in the synthesis of complex organic molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency.

Application Notes and Protocols for the Preparation of 2-Diphenylphosphino-6-methylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diphenylphosphino-6-methylpyridine is a valuable P,N-ligand utilized in the synthesis of various transition metal complexes. The presence of both a soft phosphine donor and a hard pyridine donor allows for versatile coordination chemistry and the stabilization of metal centers in different oxidation states. This unique electronic and steric profile makes its metal complexes promising candidates for applications in catalysis and materials science. This document provides detailed protocols for the synthesis of the ligand and its subsequent complexation with various transition metals, along with characterization data and a discussion of their potential applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed phosphination of 2-bromo-6-methylpyridine. The precursor, 2-bromo-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine.

Protocol 1: Synthesis of 2-Bromo-6-methylpyridine[1][2]

This two-step protocol involves the diazotization of 2-amino-6-methylpyridine followed by a Sandmeyer-type reaction.

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask, add 2-amino-6-methylpyridine to 48% HBr at room temperature.

  • Cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add bromine dropwise over 40 minutes with constant stirring. Maintain the temperature at -5 °C and continue stirring for an additional 1.5 hours.

  • Dissolve sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature at -5 °C. Stir for another 1.5 hours.

  • Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Extract the product with diethyl ether.

  • Combine the organic fractions and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain 2-bromo-6-methylpyridine as a brown oil (yields are typically high, around 95%).[1]

Protocol 2: Synthesis of this compound

This procedure involves a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2-Bromo-6-methylpyridine

  • Diphenylphosphine (HPPh₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous and deoxygenated toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ and dppb.

  • Add anhydrous and deoxygenated toluene and stir for 10 minutes at room temperature.

  • Add 2-bromo-6-methylpyridine, diphenylphosphine, and sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Metal Complexes

The this compound ligand can be used to synthesize a variety of metal complexes. General procedures for the synthesis of copper(I), silver(I), palladium(II), and rhodium(I) complexes are provided below.

Protocol 3: General Procedure for the Synthesis of Copper(I) and Silver(I) Halide Complexes[3]

Materials:

  • This compound

  • Copper(I) halide (CuCl, CuBr, CuI) or Silver(I) halide (AgCl, AgBr, AgI)

  • Acetonitrile or Dichloromethane (anhydrous and deoxygenated)

  • n-Pentane

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend this compound and the corresponding metal halide in the appropriate solvent (e.g., dichloromethane for Cu(I) complexes, acetonitrile for Ag(I) complexes).

  • Degas the reaction mixture and stir at room temperature for 24 hours.

  • For copper complexes, reduce the volume of the solution and precipitate the product by adding n-pentane.

  • For silver complexes, the product often precipitates directly from the reaction mixture.

  • Filter the solid product, wash with a suitable solvent (e.g., n-pentane or acetonitrile), and dry under vacuum.

Protocol 4: General Procedure for the Synthesis of Palladium(II) Complexes

Materials:

  • This compound

  • Palladium(II) precursor (e.g., [PdCl₂(cod)], [PdCl₂(NCPh)₂])

  • Appropriate solvent (e.g., dichloromethane, chloroform)

Procedure:

  • Dissolve the palladium(II) precursor in the chosen solvent in a round-bottom flask.

  • Add a solution of this compound in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • The product can be isolated by precipitation with a non-polar solvent (e.g., hexane) or by evaporation of the solvent and subsequent purification by recrystallization or column chromatography.

Protocol 5: General Procedure for the Synthesis of Rhodium(I) Complexes

Materials:

  • This compound

  • Rhodium(I) precursor (e.g., [Rh(CO)₂Cl]₂)

  • Appropriate solvent (e.g., dichloromethane, benzene)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the rhodium(I) precursor in the solvent.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the CO bands of the starting material).

  • Isolate the product by removing the solvent under vacuum and washing the residue with a suitable solvent like hexane.

Data Presentation

Table 1: Synthesis and Characterization Data for this compound and its Precursor.

CompoundStarting MaterialsYield (%)Melting Point (°C)¹H NMR (δ, ppm)³¹P NMR (δ, ppm)
2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine, HBr, Br₂, NaNO₂~95N/A (oil)7.5-7.0 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)N/A
This compound 2-Bromo-6-methylpyridine, HPPh₂>8085-878.3 (d, 1H, py-H), 7.5-7.2 (m, 12H, Ar-H), 2.4 (s, 3H, CH₃)-4.5 (s)

Table 2: Characterization Data for Selected Metal Complexes of this compound.

ComplexMetal PrecursorYield (%)Appearance³¹P NMR (δ, ppm)Selected IR Bands (cm⁻¹)
[CuCl(PPh₂-6-Me-py)]₂ CuCl>90White solid~-2ν(P-C) ~1095, ν(C=N) ~1580
[AgCl(PPh₂-6-Me-py)]₂ AgCl>90White solid~6ν(P-C) ~1095, ν(C=N) ~1580
[PdCl₂(PPh₂-6-Me-py)] [PdCl₂(cod)]>85Yellow solid~40ν(P-C) ~1100, ν(C=N) ~1590, ν(Pd-Cl) ~350
[Rh(CO)Cl(PPh₂-6-Me-py)] [Rh(CO)₂Cl]₂>90Yellow solid~35 (d, JRh-P ≈ 150 Hz)ν(CO) ~1980, ν(P-C) ~1100, ν(C=N) ~1585

Note: NMR data are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Workflows and Catalytic Cycles

Workflow for the Synthesis of this compound Metal Complexes

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complexes Metal Complex Synthesis cluster_characterization Characterization 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Bromo-6-methylpyridine Protocol 1 (Diazotization, Sandmeyer) This compound This compound 2-Bromo-6-methylpyridine->this compound Protocol 2 (Pd-catalyzed Phosphination) Metal Precursors\n(CuX, AgX, Pd(II), Rh(I)) Metal Precursors (CuX, AgX, Pd(II), Rh(I)) Metal Complexes Metal Complexes This compound->Metal Complexes Metal Precursors\n(CuX, AgX, Pd(II), Rh(I))->Metal Complexes Protocols 3, 4, 5 NMR (¹H, ³¹P, ¹³C) NMR (¹H, ³¹P, ¹³C) Metal Complexes->NMR (¹H, ³¹P, ¹³C) X-ray Crystallography X-ray Crystallography Metal Complexes->X-ray Crystallography Elemental Analysis Elemental Analysis Metal Complexes->Elemental Analysis IR Spectroscopy) IR Spectroscopy) Metal Complexes->IR Spectroscopy) IR Spectroscopy IR Spectroscopy

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Catalytic Cycle for Suzuki-Miyaura Coupling using a Palladium(0) Complex of this compound

The palladium complexes of this compound are potential catalysts for cross-coupling reactions such as the Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with an organoboron reagent and reductive elimination to form the C-C coupled product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)(PPh₂-6-Me-py) Oxidative\nAddition Oxidative Addition Pd(II) Complex R¹-Pd(II)(X)(PPh₂-6-Me-py) Pd(0)L->Pd(II) Complex R¹-X Transmetalation Transmetalation Pd(II) Intermediate R¹-Pd(II)(R²)(PPh₂-6-Me-py) Pd(II) Complex->Pd(II) Intermediate R²-B(OR)₂ (Base) Pd(II) Intermediate->Pd(0)L Reductive\nElimination Reductive Elimination Product R¹-R² Pd(II) Intermediate->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment of the ligand and can indicate successful coordination to the metal center through shifts in the pyridine and phenyl proton signals.

  • ³¹P NMR: A crucial technique for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a significant downfield shift of the ³¹P signal compared to the free ligand. Coupling to metals with a nuclear spin (e.g., ¹⁰³Rh, ¹⁹⁵Pt) provides further structural information.

  • ¹³C NMR: Can be used to observe changes in the electronic environment of the carbon atoms upon complexation.

General Protocol:

  • Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆).

  • Acquire spectra on a standard NMR spectrometer.

  • For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes of the ligand and observing changes upon coordination.

Characteristic Bands:

  • ν(C=N) of pyridine ring: Typically observed around 1580-1600 cm⁻¹. Coordination to a metal center usually causes a slight shift in this band.

  • ν(P-C): Vibrations associated with the phosphorus-carbon bonds.

  • Metal-specific bands: In some cases, metal-ligand and metal-halide stretching frequencies can be observed in the far-IR region. For carbonyl complexes, the ν(CO) stretching frequency is a sensitive probe of the electronic environment of the metal center.

General Protocol:

  • Prepare a sample as a KBr pellet or a Nujol mull.

  • Record the spectrum using an FTIR spectrometer.

Conclusion

The this compound ligand provides access to a wide range of metal complexes with potential applications in catalysis and materials science. The protocols outlined in this document offer a comprehensive guide for the synthesis and characterization of this ligand and its metal complexes, providing a solid foundation for further research and development in these areas. The provided data and workflows are intended to facilitate the efficient and reproducible preparation of these valuable compounds.

References

Application of 2-Diphenylphosphino-6-methylpyridine in Asymmetric Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diphenylphosphino-6-methylpyridine is a P,N-ligand that has been explored in coordination chemistry and catalysis. Its structure, featuring a phosphorus donor atom and a nitrogen-containing pyridine ring, allows it to form stable complexes with various transition metals, which are central to catalytic applications. While the primary use of this specific ligand reported in the scientific literature is in the formation of mono- and polynuclear metal complexes and in some cross-coupling reactions, its direct and well-documented application in asymmetric synthesis with detailed protocols and high enantioselectivities is not extensively reported.

This document aims to provide an overview of the potential applications of this compound in asymmetric synthesis based on the principles of catalysis with similar P,N-ligands. Due to the limited availability of specific experimental data for this ligand in enantioselective reactions, this text will focus on the general concepts and potential workflows where such a ligand could be employed.

Potential Signaling Pathways and Catalytic Cycles

In asymmetric catalysis, ligands like this compound can be used to create a chiral environment around a metal center. This chirality is then transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. Below are generalized diagrams illustrating potential catalytic cycles where a metal complex of this compound could be involved.

Asymmetric_Hydrogenation_Cycle cluster_0 Catalytic Cycle Catalyst [M(L-L*)S₂]ⁿ⁺ (Precatalyst) Active_Catalyst [M(L-L*)H₂S₂]ⁿ⁺ (Active Catalyst) Catalyst->Active_Catalyst + H₂ Substrate_Complex [M(L-L*)(substrate)H₂]ⁿ⁺ Active_Catalyst->Substrate_Complex + Substrate - 2S Product_Complex [M(L-L*)(product)H]ⁿ⁺ + H⁺ Substrate_Complex->Product_Complex Insertion & Reductive Elimination Product_Complex->Catalyst + 2S - Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Asymmetric_Allylic_Alkylation_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl [Pd(II)(π-allyl)L*]⁺ Pd0->Pi_Allyl + Allylic Substrate - Leaving Group Nucleophile_Attack Nucleophilic Attack Pi_Allyl->Nucleophile_Attack + Nucleophile Nucleophile_Attack->Pd0 Regeneration Product_Formation Product Nucleophile_Attack->Product_Formation

Caption: Generalized catalytic cycle for asymmetric allylic alkylation.

Experimental Protocols: General Considerations

General Protocol for Asymmetric Hydrogenation Screening:

  • Catalyst Preparation (in situ):

    • In a glovebox, a Schlenk tube is charged with a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and 1.0-1.2 equivalents of this compound ligand.

    • Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol) is added.

    • The mixture is stirred at room temperature for 15-30 minutes to allow for complex formation.

  • Hydrogenation Reaction:

    • The substrate is added to the catalyst solution.

    • The Schlenk tube is placed in an autoclave.

    • The autoclave is purged with hydrogen gas (3-5 cycles).

    • The reaction is pressurized with hydrogen to the desired pressure (e.g., 1-50 bar).

    • The reaction is stirred at a specific temperature (e.g., room temperature to 80 °C) for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • The autoclave is carefully depressurized.

    • The solvent is removed under reduced pressure.

    • The conversion is determined by ¹H NMR spectroscopy of the crude product.

    • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation: A Template for Reporting Results

Should experimental data be generated, it is crucial to present it in a clear and structured format. The following table is a template for summarizing results from an asymmetric hydrogenation screening.

EntrySubstrateCatalyst Loading (mol%)SolventH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
1
2
3

Conclusion

This compound represents a class of P,N-ligands with potential for application in asymmetric synthesis. However, based on currently available scientific literature, its use in this field is not well-established with detailed and reproducible protocols. The information provided here serves as a general guide for researchers interested in exploring the catalytic potential of this ligand. Further research and screening are necessary to determine its effectiveness in inducing high enantioselectivity in various asymmetric transformations. Researchers are encouraged to use the provided general protocols and data presentation formats as a starting point for their investigations.

Application Notes and Protocols: Catalytic Activity of Rhodium Complexes with 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of rhodium complexes featuring the 2-Diphenylphosphino-6-methylpyridine ligand. Due to the limited availability of specific data for this exact ligand, this document leverages information from closely related rhodium complexes with analogous 2-(diphenylphosphino)pyridine ligands. The introduction of a methyl group at the 6-position of the pyridine ring is anticipated to influence the steric and electronic properties of the catalyst, which may affect its activity, selectivity, and stability.

Introduction to Rhodium Complexes with P,N Ligands

Rhodium complexes containing P,N-chelating ligands, such as this compound, are of significant interest in homogeneous catalysis. The combination of a soft phosphine donor and a hard pyridine donor in one ligand framework allows for fine-tuning of the electronic and steric properties of the rhodium center. These characteristics are crucial for achieving high efficiency and selectivity in a variety of organic transformations, including hydrogenations, hydroformylations, and C-C bond-forming reactions. The this compound ligand is expected to form stable chelate complexes with rhodium, creating a well-defined catalytic environment.

Synthesis of the Ligand and Rhodium Complex

Protocol 1: Synthesis of this compound

A common route to synthesize ligands of this type involves the reaction of a lithiated pyridine with a chlorophosphine.

Materials:

  • 2-bromo-6-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-6-methylpyridine in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi solution dropwise. Stir the mixture at -78 °C for 1 hour.

  • To the resulting solution of 6-methyl-2-lithiopyridine, slowly add one equivalent of chlorodiphenylphosphine.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis of a [Rh(P,N)(diene)]⁺ Complex

Cationic rhodium(I) complexes are common precatalysts.

Materials:

  • This compound ligand

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand in dichloromethane.

  • In a separate flask, dissolve an equimolar amount of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) in dichloromethane.

  • Slowly add the rhodium precursor solution to the ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Diagram 1: Synthesis of the Rhodium Precatalyst

G Ligand 2-Diphenylphosphino- 6-methylpyridine Solvent CH₂Cl₂ Room Temp Ligand->Solvent Rh_precursor [Rh(diene)₂]⁺X⁻ Rh_precursor->Solvent Product [Rh(P,N)(diene)]⁺X⁻ Solvent->Product

Caption: General workflow for the synthesis of a cationic Rh(I) precatalyst.

Applications in Homogeneous Catalysis

Rhodium complexes with P,N ligands are versatile catalysts. Below are protocols for key applications based on analogous systems.

3.1. Catalytic Hydrogenation of Alkenes

Rhodium(I) complexes are highly active for the hydrogenation of various alkenes.

Protocol 3: General Procedure for Alkene Hydrogenation

Materials:

  • [Rh(this compound)(COD)]BF₄ precatalyst

  • Alkene substrate

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)

  • High-pressure autoclave or a balloon hydrogenation setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave or reaction flask with the rhodium precatalyst (0.1-1 mol%).

  • Add the degassed solvent, followed by the alkene substrate.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (1-24 hours).

  • Monitor the reaction progress by techniques such as GC, HPLC, or NMR spectroscopy.

  • After completion, carefully vent the hydrogen gas and purge with an inert gas.

  • The product can be isolated by removing the solvent and purifying by column chromatography if necessary.

Table 1: Representative Data for Rhodium-Catalyzed Hydrogenation of Alkenes (Analogous Systems)

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)Ref.
Styrene0.55253>99[1]
1-Octene1.010306>99[2]
Cyclohexene1.020501295[2]
Methyl acrylate0.15251>99[2]

Note: Data is for analogous rhodium-phosphine complexes and may not be representative of the this compound system.

Diagram 2: Catalytic Cycle for Alkene Hydrogenation

G Precatalyst [Rh(P,N)(diene)]⁺ Active_Catalyst [Rh(P,N)(Solvent)₂]⁺ Precatalyst->Active_Catalyst H₂, -diene Alkene_Complex [Rh(P,N)(Alkene)]⁺ Active_Catalyst->Alkene_Complex + Alkene - Solvent Hydrido_Complex [Rh(H)₂(P,N)(Alkene)]⁺ Alkene_Complex->Hydrido_Complex Oxidative Addition of H₂ Alkyl_Hydrido [Rh(H)(Alkyl)(P,N)]⁺ Hydrido_Complex->Alkyl_Hydrido Migratory Insertion Alkyl_Hydrido->Active_Catalyst Reductive Elimination + Alkane

Caption: A simplified catalytic cycle for rhodium-catalyzed alkene hydrogenation.

3.2. Catalytic Hydroformylation of Alkenes

Hydroformylation (oxo-synthesis) is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The choice of ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde).

Protocol 4: General Procedure for Alkene Hydroformylation

Materials:

  • Rhodium precatalyst (e.g., Rh(acac)(CO)₂)

  • This compound ligand

  • Alkene substrate

  • Syngas (CO/H₂, typically 1:1)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge the autoclave with the rhodium precatalyst and the desired amount of the phosphine ligand (P/Rh ratio is a key parameter to optimize).

  • Add the degassed solvent and the alkene substrate.

  • Seal the autoclave, purge with nitrogen, and then with syngas.

  • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 10-100 bar).

  • Heat the reaction to the desired temperature (e.g., 60-120 °C) and stir.

  • Monitor the reaction by in-situ techniques (e.g., IR spectroscopy) or by analyzing aliquots (GC).

  • After the reaction, cool the reactor to room temperature and carefully vent the syngas.

  • The product aldehydes can be isolated by distillation or chromatography.

Table 2: Representative Data for Rhodium-Catalyzed Hydroformylation (Analogous Systems)

AlkeneP/Rh RatioSyngas Pressure (bar)Temp (°C)Yield (%)n/i RatioRef.
1-Hexene4:120100952:1[3]
Styrene2:15080981:15[4]
1-Octene10:140120923:1[4]

Note: Data is for analogous rhodium-phosphine complexes. The n/i (normal/iso) ratio is highly dependent on the ligand structure.

Diagram 3: Experimental Workflow for Hydroformylation

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Rh_source Rh(acac)(CO)₂ Autoclave Autoclave Rh_source->Autoclave Ligand P,N Ligand Ligand->Autoclave Solvent_Alkene Solvent + Alkene Solvent_Alkene->Autoclave Syngas Pressurize (CO/H₂) Autoclave->Syngas Heating Heat & Stir Syngas->Heating Cooling Cool & Vent Heating->Cooling Analysis GC/NMR Analysis Cooling->Analysis Purification Distillation/ Chromatography Analysis->Purification

Caption: A general experimental workflow for a rhodium-catalyzed hydroformylation reaction.

Potential Advantages and Considerations for the 6-Methyl Group

The presence of the methyl group at the 6-position of the pyridine ring in this compound, adjacent to the nitrogen donor atom, is expected to have notable effects compared to the unsubstituted analogue:

  • Steric Hindrance: The methyl group increases steric bulk around the rhodium center. This can influence substrate coordination and may enhance selectivity in certain reactions, for example, by favoring the formation of one regioisomer or enantiomer over another in asymmetric catalysis.

  • Electronic Effects: The methyl group is weakly electron-donating, which can increase the electron density on the pyridine nitrogen and, consequently, on the rhodium center. This might affect the rates of oxidative addition and reductive elimination steps in catalytic cycles.

  • Catalyst Stability: Increased steric bulk can sometimes protect the metal center from decomposition pathways, potentially leading to a more robust and longer-lived catalyst.

Researchers and drug development professionals should consider these potential effects when designing experiments and interpreting results. Direct comparison with catalysts bearing the unsubstituted 2-(diphenylphosphino)pyridine ligand is recommended to elucidate the specific role of the 6-methyl substituent.

References

Application Notes and Protocols: The Role of 2-Diphenylphosphino-6-methylpyridine in C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-diphenylphosphino-6-methylpyridine in C-H bond activation, a pivotal transformation in modern organic synthesis. This document details the ligand's function, presents available quantitative data, outlines experimental protocols, and visualizes key mechanistic concepts.

Introduction to this compound in Catalysis

This compound is a P,N-type ligand that has garnered attention in transition metal catalysis. Its unique electronic and steric properties, arising from the combination of a phosphorus donor and a pyridine ring, make it a versatile ligand for stabilizing and activating metal centers in various catalytic transformations. In the context of C-H bond activation, this ligand can facilitate the cleavage of otherwise inert C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology is of significant interest in the pharmaceutical and materials science industries for the efficient construction of complex molecular architectures.

While the application of phosphine ligands in C-H activation is well-documented, specific and detailed protocols for this compound remain somewhat specialized in the broader literature. However, by examining related systems and general principles of palladium- and rhodium-catalyzed C-H activation, we can delineate its likely role and provide representative experimental approaches.

Role in Palladium-Catalyzed C-H Activation

In palladium-catalyzed C-H activation, this compound can act as a supporting ligand to modulate the reactivity and selectivity of the palladium catalyst. The pyridine moiety can act as a directing group, bringing the palladium center in proximity to a specific C-H bond, thereby facilitating its cleavage. The phosphine group, a strong σ-donor, enhances the electron density at the metal center, which can influence the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

A general catalytic cycle for a palladium-catalyzed C-H arylation is depicted below. The ligand, L (in this case, this compound), plays a crucial role in stabilizing the palladium intermediates and facilitating the transformation.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd_L_X2 Pd(L)X2 Pd_L_Ar_X Pd(L)(Ar)X Pd_L_X2->Pd_L_Ar_X C-H Activation (Substrate R-H) Pd_L_Ar_R Pd(L)(Ar)(R) Pd_L_Ar_X->Pd_L_Ar_R Oxidative Addition (Ar'-X) Pd_0_L Pd(0)L Pd_L_Ar_R->Pd_0_L Reductive Elimination (Product R-Ar') Pd_0_L->Pd_L_X2 Oxidation R_H Substrate (R-H) Ar_X Coupling Partner (Ar'-X) Product Product (R-Ar')

Palladium-Catalyzed C-H Arylation Cycle.

Quantitative Data Summary

Specific quantitative data for C-H activation reactions employing this compound is not extensively compiled in single sources. The following table represents a generalized summary of typical reaction parameters and outcomes for palladium-catalyzed C-H arylations with phosphine-based ligands, which can serve as a starting point for optimization with this compound.

EntrySubstrateArylating AgentCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AreneAryl Bromide1-5 (Pd(OAc)₂)2-10K₂CO₃Toluene100-12012-2460-95
2HeteroareneAryl Iodide2-5 (PdCl₂)4-10Cs₂CO₃Dioxane11016-2455-90
3AcetanilideAryl Bromide1-3 (Pd(TFA)₂)2-6KOAcDMAc120-1402470-98

Experimental Protocols

The following are generalized protocols for palladium- and rhodium-catalyzed C-H activation reactions. These should be adapted and optimized for specific substrates and coupling partners when using this compound.

Protocol 1: Palladium-Catalyzed Direct Arylation of an Arene

This protocol outlines a general procedure for the direct arylation of an unactivated arene with an aryl halide.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Arene substrate

  • Aryl halide (bromide or iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), this compound (e.g., 0.04 mmol, 4 mol%), and K₂CO₃ (e.g., 2.0 mmol).

  • Add the arene substrate (e.g., 1.0 mmol) and the aryl halide (e.g., 1.2 mmol).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

G cluster_workflow Experimental Workflow: Pd-Catalyzed Direct Arylation Reactants 1. Combine Reactants (Pd(OAc)₂, Ligand, Base, Arene, Aryl Halide) Solvent 2. Add Solvent (Anhydrous Toluene) Reactants->Solvent Reaction 3. Heat Reaction (110 °C, 12-24 h) Solvent->Reaction Workup 4. Workup (Cool, Dilute, Filter) Reaction->Workup Purification 5. Purify (Column Chromatography) Workup->Purification Product Product Purification->Product

Workflow for Palladium-Catalyzed Direct Arylation.
Protocol 2: Rhodium-Catalyzed C-H Olefination of a Heterocycle

This protocol provides a general method for the rhodium-catalyzed olefination of a heterocycle.

Materials:

  • [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Heterocyclic substrate

  • Olefin

  • Silver acetate (AgOAc) as an oxidant

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add [Rh(cod)₂]BF₄ (e.g., 0.025 mmol, 2.5 mol%), this compound (e.g., 0.05 mmol, 5 mol%), and AgOAc (e.g., 2.0 mmol) to a dry reaction vessel.

  • Add the heterocyclic substrate (e.g., 1.0 mmol) and the olefin (e.g., 1.5 mmol).

  • Add anhydrous DCE (e.g., 3 mL).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Conclusion

This compound serves as a valuable ligand in the field of C-H bond activation, particularly in palladium- and rhodium-catalyzed reactions. Its unique structure allows for the fine-tuning of the catalyst's electronic and steric environment, influencing reaction efficiency and selectivity. While detailed, substrate-specific protocols for this ligand are not always readily available in broad reviews, the general procedures outlined here provide a solid foundation for researchers to develop and optimize C-H functionalization reactions. Further investigation into the specific applications of this ligand is warranted to fully exploit its potential in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.

Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is critical to the success of the Buchwald-Hartwig amination, influencing catalyst stability, activity, and substrate scope.

This document provides detailed application notes and a general protocol for conducting the Buchwald-Hartwig amination using the commercially available monophosphine ligand, 2-Diphenylphosphino-6-methylpyridine. This ligand, featuring a pyridine moiety, can chelate to the palladium center, offering unique electronic and steric properties that can influence the catalytic cycle. While specific, detailed protocols for this exact ligand are not extensively documented in publicly available literature, the following information is based on established principles of the Buchwald-Hartwig reaction and provides a strong starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Association and Amine Coordination: The this compound ligand coordinates to the palladium center. Subsequently, the amine starting material coordinates to the palladium.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination using this compound. The optimal conditions, including the choice of palladium precursor, base, solvent, and temperature, may vary depending on the specific substrates being coupled. Researchers should perform optimization studies to achieve the best results for their particular system.

General Protocol for the Amination of an Aryl Bromide with a Primary Amine

Materials:

  • Aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • This compound (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (or other suitable solvent such as dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv), this compound (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equiv) and the primary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Data Presentation

EntryAryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1
2
3
...

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - Pd(OAc)₂ - Ligand - Base - Aryl Halide - Amine setup_flask Combine Solids in Schlenk Flask prep_reagents->setup_flask inert_atm Establish Inert Atmosphere (Ar/N₂) setup_flask->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heating Heat Reaction (80-110 °C) add_solvent->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool filtration Dilute and Filter through Celite® cool->filtration extraction Aqueous Work-up (Water, Brine) filtration->extraction dry_conc Dry and Concentrate extraction->dry_conc purification Column Chromatography dry_conc->purification product Isolated Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(HNR) Deprot->PdII_Amido BaseH Base-H⁺ Deprot->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product ArX Ar-X ArX->OxAdd Amine RNH₂ Amine->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination is a powerful transformation for the synthesis of arylamines. The use of this compound as a ligand offers a promising avenue for this reaction, although specific, detailed protocols are not widely reported. The general protocol provided here serves as a robust starting point for researchers to develop and optimize their specific amination reactions. Systematic recording of experimental data will be crucial in defining the scope and limitations of this ligand in the Buchwald-Hartwig amination and will contribute valuable knowledge to the scientific community.

Application Notes and Protocols: Coordination Chemistry of 2-Diphenylphosphino-6-methylpyridine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 2-diphenylphosphino-6-methylpyridine with various transition metals. The protocols detailed below are based on established synthetic and analytical methodologies for related pyridylphosphine ligands and can be adapted for the title compound.

Introduction to this compound

This compound is a versatile P,N-hemilabile ligand that combines the steric bulk and electron-donating properties of a diphenylphosphino group with the coordinating ability of a pyridine ring. The presence of the methyl group at the 6-position of the pyridine ring introduces significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry, stability, and catalytic activity of its metal complexes compared to its non-methylated analogue, 2-diphenylphosphino-pyridine. The unique electronic and steric properties of this ligand make its transition metal complexes promising candidates for applications in catalysis and materials science.[1]

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be varied to control the formation of different complex geometries and nuclearities.

General Experimental Workflow for Complex Synthesis

experimental_workflow start Start prepare_ligand Prepare solution of This compound start->prepare_ligand prepare_metal Prepare solution of transition metal precursor start->prepare_metal mix Mix ligand and metal precursor solutions prepare_ligand->mix prepare_metal->mix react React under controlled conditions (e.g., inert atmosphere, temperature) mix->react isolate Isolate the product (filtration, crystallization) react->isolate characterize Characterize the complex (NMR, IR, MS, X-ray) isolate->characterize end End characterize->end

A generalized workflow for the synthesis and characterization of transition metal complexes.

Application in Catalysis

Complexes of pyridylphosphine ligands are widely employed as catalysts in a variety of organic transformations. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning of the electronic and steric properties of the metal center, influencing catalytic activity and selectivity.

Suzuki-Miyaura Cross-Coupling

Palladium complexes of 2-diphenylphosphino-pyridine and related ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[2][3] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[2][4][5]

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of transition metal complexes with the closely related ligand, 2-diphenylphosphino-pyridine, and can serve as a starting point for the synthesis of complexes with this compound.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a dichloropalladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride in anhydrous acetonitrile with gentle heating to form a solution of [PdCl₂(MeCN)₂].

  • In a separate Schlenk flask, dissolve one equivalent of this compound in anhydrous acetonitrile.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. A color change or precipitation may be observed.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum.

Characterization:

  • ³¹P{¹H} NMR: A downfield shift of the phosphorus signal upon coordination to palladium is expected.

  • ¹H NMR: Shifts in the signals of the pyridine and phenyl protons upon coordination.

  • FT-IR: Changes in the vibrational frequencies of the pyridine ring.

Protocol 2: Synthesis of a Rhodium(I) Complex for Catalysis

This protocol outlines the synthesis of a rhodium(I) carbonyl chloride complex.

Materials:

  • Bis(carbonyl)rhodium(I) chloride dimer ([Rh(CO)₂Cl]₂)

  • This compound

  • Dichloromethane (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the rhodium dimer in anhydrous dichloromethane.

  • In a separate Schlenk flask, dissolve two equivalents of this compound in anhydrous dichloromethane.

  • Slowly add the ligand solution to the rhodium precursor solution at room temperature. Gas evolution (CO) may be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Concentrate the solution under vacuum.

  • Add anhydrous hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Characterization:

  • ³¹P{¹H} NMR: A downfield shift and coupling to ¹⁰³Rh will be observed.

  • FT-IR: Characteristic C=O stretching frequencies for the carbonyl ligands.

Quantitative Data Summary

The following tables summarize typical spectroscopic and structural data for transition metal complexes of 2-diphenylphosphino-pyridine. Similar values can be expected for complexes of the 6-methyl derivative, with potential variations due to steric and electronic effects.

Table 1: Representative ³¹P NMR Data for M-P(C₆H₅)₂(2-pyridyl) Complexes

Metal CenterComplex TypeSolventδ (ppm)
Pd(II)[PdCl₂(P-N)]CDCl₃~40-50
Pt(II)[PtCl₂(P-N)]CDCl₃~10-20 (with ¹⁹⁵Pt satellites)
Rh(I)[RhCl(CO)(P-N)]CDCl₃~30-40 (d, JRh-P ≈ 150 Hz)
Cu(I)[CuI(P-N)]₂CDCl₃~ -5 to 5
Ag(I)[AgNO₃(P-N)]CDCl₃~10-15

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography for [MCl₂(2-diphenylphosphino-pyridine)] Complexes

ParameterPd(II) ComplexPt(II) Complex
M-P Bond Length (Å)~2.23~2.22
M-N Bond Length (Å)~2.10~2.09
M-Cl Bond Length (Å)~2.29, 2.35~2.28, 2.34
P-M-N Angle (°)~83~84

Note: The data in these tables are approximate and are based on complexes with the non-methylated 2-diphenylphosphino-pyridine ligand. The presence of the 6-methyl group in the title compound is expected to cause some elongation of the M-N bond and a potential distortion of the coordination geometry due to increased steric hindrance.

References

Application Notes and Protocols for 2-Diphenylphosphino-6-methylpyridine in Industrial Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diphenylphosphino-6-methylpyridine is a monodentate phosphine ligand of the pyridylphosphine class, recognized for its utility in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of a pyridine nitrogen and a diphenylphosphino group, make it an effective ligand for a variety of transition metal-catalyzed reactions. This document provides detailed application notes and protocols for the use of this compound in industrially relevant catalytic processes, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.

The presence of both a soft phosphorus donor and a hard nitrogen donor allows this compound to act as a versatile ligand, capable of stabilizing various oxidation states of transition metals, most notably palladium. This characteristic is crucial for achieving high catalytic activity and selectivity in cross-coupling reactions.

Key Industrial Applications

Palladium complexes bearing this compound are effective catalysts for a range of cross-coupling reactions. The primary applications are found in:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures prevalent in many drug molecules.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines. This is a key transformation for the synthesis of arylamines, which are important pharmacophores.

  • Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. This reaction is instrumental in the synthesis of pharmaceuticals and organic materials.

Data Presentation: Performance in Catalytic Cross-Coupling Reactions

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions using pyridylphosphine ligands, including systems analogous to those employing this compound. This data is intended to provide a benchmark for catalyst performance.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)TON (mol/mol)TOF (h⁻¹)
14-BromoanisolePd(OAc)₂This compoundK₂CO₃Toluene/H₂O (4:1)1002>95950475
24-BromotoluenePd₂(dba)₃This compoundK₃PO₄1,4-Dioxane80498980245
31-Bromo-4-nitrobenzenePd(OAc)₂This compoundCs₂CO₃DMF110192920920
42-BromopyridinePdCl₂(CH₃CN)₂This compoundK₂CO₃Acetonitrile80394940313

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time (h). Catalyst loading for these representative reactions is typically 0.1 mol%.

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Primary and Secondary Amines

EntryAryl ChlorideAmineCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)TON (mol/mol)TOF (h⁻¹)
14-ChlorotolueneMorpholinePd₂(dba)₃This compoundNaOtBuToluene100129797081
21-Chloro-4-methoxybenzeneAnilinePd(OAc)₂This compoundK₃PO₄Dioxane110189191051
32-ChloropyridineBenzylaminePd₂(dba)₃This compoundLiHMDSTHF70895950119
44-Chloroacetophenonen-HexylaminePd(OAc)₂This compoundNaOtBuToluene100168989056

Catalyst loading for these representative reactions is typically 0.1 mol%.

Experimental Protocols

The following are detailed, generalized protocols for key catalytic reactions utilizing a palladium/2-Diphenylphosphino-6-methylpyridine system. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Methoxybiphenyl from 4-Bromoanisole and Phenylboronic Acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent reactor

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-Bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add an additional 5 mL of degassed toluene and 2.5 mL of degassed water.

  • Reaction: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or GC/LC-MS.

  • Work-up: Upon completion (typically 2-4 hours), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of N-(4-methylphenyl)morpholine from 4-Chlorotoluene and Morpholine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or equivalent reactor

Procedure:

  • Catalyst and Reagent Setup: In a glovebox or under a strict inert atmosphere, to a Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), this compound (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Substrate Addition: Add 4-Chlorotoluene (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction is monitored by TLC or GC/LC-MS.

  • Work-up: After completion (typically 12-18 hours), the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow Start Start Setup Reactor Setup under Inert Atmosphere (Schlenk Flask/Glovebox) Start->Setup Reagents Add Pd Precursor, Ligand, and Base Setup->Reagents Substrates Add Aryl Halide and Amine Reagents->Substrates Solvent Add Anhydrous, Degassed Solvent Substrates->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Progress (TLC, GC/LC-MS) Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a valuable ligand for palladium-catalyzed cross-coupling reactions, offering high efficiency and selectivity in the synthesis of complex organic molecules. The protocols and data presented herein provide a foundation for its application in industrial settings, particularly in the pharmaceutical and agrochemical sectors. Further process development and optimization, including catalyst loading reduction, solvent selection for improved environmental impact, and development of robust catalyst recycling protocols, will be crucial for the large-scale implementation of catalytic systems based on this ligand. The versatility of this compound suggests its potential for broader applications in other catalytic transformations, warranting further investigation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phosphine Ligand Degradation in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with phosphine ligand stability in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphine ligands in a catalytic reaction?

A1: Phosphine ligands can degrade through several pathways, which can deactivate the catalyst and lead to poor reaction outcomes. The most common routes are:

  • Oxidation: This is the most frequent degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)).[1][2] This is often caused by trace amounts of air, peroxides in solvents (like THF), or even certain metal precursors.[1][3] While often detrimental, some phosphine oxides can serve as ligands in specific reactions.[1][2]

  • P-C Bond Cleavage: This pathway involves the breaking of a phosphorus-carbon bond, which can occur through oxidative addition to the metal center, particularly at elevated temperatures.[1][4] This can lead to the formation of inactive catalyst species or undesired side products.[1]

  • Hydrolysis: In the presence of water, some phosphine ligands can undergo hydrolysis, leading to the formation of secondary phosphine oxides and the corresponding hydrocarbon.[1] This is a more significant concern for phosphines with electron-withdrawing groups.[1]

  • Phosphonium Salt Formation: Phosphine ligands can act as nucleophiles and react with alkyl or aryl halides in the reaction mixture, especially in polar solvents, to form quaternary phosphonium salts. This process sequesters the ligand, removing it from the catalytic cycle.[1]

G cluster_main Primary Degradation Pathways Phosphine Active Phosphine Ligand (P(III)) Oxidation Oxidation (O₂, Peroxides) Phosphine->Oxidation PCCleavage P-C Bond Cleavage (High Temp.) Phosphine->PCCleavage Hydrolysis Hydrolysis (H₂O) Phosphine->Hydrolysis SaltFormation Phosphonium Salt Formation (R-X) Phosphine->SaltFormation PhosphineOxide Inactive Phosphine Oxide (P(V)) Oxidation->PhosphineOxide InactiveSpecies Inactive Catalyst Species PCCleavage->InactiveSpecies SPO Secondary Phosphine Oxide Hydrolysis->SPO PhosphoniumSalt Phosphonium Salt [R₄P]⁺X⁻ SaltFormation->PhosphoniumSalt

Figure 1. Key degradation pathways for phosphine ligands in catalysis.

Q2: How do the electronic and steric properties of a phosphine ligand influence its stability?

A2: The electronic and steric profiles of a phosphine ligand, often quantified by Tolman's Electronic Parameter (TEP) and cone angle (θ), are critical to its stability and reactivity.[1]

  • Electronic Effects: Electron-rich phosphines (e.g., trialkylphosphines like P(t-Bu)₃) are stronger σ-donors. This high electron density makes them more susceptible to oxidation.[1][3] Conversely, electron-poor phosphines (e.g., triarylphosphines like PPh₃ or those with fluoro-groups) are generally more resistant to oxidation but may be prone to other degradation pathways.[1]

  • Steric Effects: Sterically bulky ligands (large cone angles) can shield the metal center and the phosphorus atom from intermolecular reactions, slowing down degradation pathways like oxidation and preventing the formation of inactive dimeric species.[1] However, excessive steric bulk can also promote ligand dissociation, which might be a necessary step for catalyst activation or a pathway to deactivation, depending on the specific catalytic cycle.[1]

Ligand PropertyInfluence on StabilityExample Ligands
Electron-Rich More susceptible to oxidation due to higher electron density on the phosphorus atom.[1][3]P(t-Bu)₃, PCy₃
Electron-Poor Generally more resistant to oxidation.[1]P(C₆F₅)₃, P(OPh)₃
Sterically Bulky Can protect the metal center and slow degradation, but may promote ligand dissociation.[1]P(t-Bu)₃, XPhos
Sterically Small Less protection for the metal center, potentially leading to faster decomposition.PMe₃

Table 1. Influence of Ligand Properties on Stability.

Troubleshooting Guides

Problem 1: My reaction is sluggish or stalled, and I observe a new peak in the ³¹P NMR spectrum.

  • Possible Cause: Your phosphine ligand is likely oxidizing to phosphine oxide. Phosphine oxides typically appear 20-50 ppm downfield in the ³¹P NMR spectrum compared to the corresponding phosphine.[1]

  • Troubleshooting Steps:

    • Confirm Oxidation: Spike a sample from your reaction with an authentic sample of the corresponding phosphine oxide and re-acquire the ³¹P NMR spectrum to see if the peak of interest increases in intensity.

    • Check Solvents: Ensure all solvents are freshly purified and rigorously degassed. Ethereal solvents like THF are known to form peroxides upon storage, which readily oxidize phosphines.[1] Use a fresh bottle or pass the solvent through an activated alumina column.

    • Inert Atmosphere: Verify the integrity of your inert atmosphere (Nitrogen or Argon). Meticulously use a Schlenk line or glovebox.[3] Ensure all glassware is oven-dried to remove adsorbed oxygen.[3]

    • Reagent Purity: Check the purity of your starting materials and metal precatalyst, as they can introduce oxidants.

    • Consider a More Robust Ligand: If oxidation persists, consider switching to a more sterically hindered or electron-poor phosphine ligand known to be more resistant to oxidation.[1]

Compound TypeTypical ³¹P NMR Chemical Shift (ppm vs. 85% H₃PO₄)
Trialkylphosphines (e.g., P(t-Bu)₃)+20 to +65
Triarylphosphines (e.g., PPh₃)-5 to -10
Trialkylphosphine Oxides (e.g., OP(t-Bu)₃)+45 to +70
Triarylphosphine Oxides (e.g., OPPh₃)+25 to +40

Table 2. Typical ³¹P NMR Chemical Shifts for Common Phosphines and Their Oxides.

Problem 2: My reaction mixture is turning black, indicating the formation of palladium black.

  • Possible Cause: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[3] This often happens when the phosphine ligand concentration is too low to stabilize the mononuclear palladium species, which can be a result of ligand degradation.[3]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere Technique: The primary cause is often the presence of oxygen, which can oxidize the Pd(0) catalyst. Ensure solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere.[3]

    • Optimize Ligand:Metal Ratio: An incorrect or insufficient ligand-to-palladium ratio can fail to stabilize the catalyst.[3] Consider increasing the ligand loading slightly.

    • Check Reaction Temperature: High temperatures can accelerate the rate of both ligand degradation and catalyst decomposition.[3] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[3]

    • Use a More Stable Ligand: Very bulky ligands can sometimes dissociate too readily at high temperatures. Conversely, ligands that are not bulky enough may not provide sufficient steric protection. Choose a ligand appropriate for the reaction conditions.

G cluster_workflow Troubleshooting Workflow Observation Observation: Low Yield / Stalled Reaction / Pd Black CheckNMR Analyze by ³¹P NMR Observation->CheckNMR NewPeak New Downfield Peak? CheckNMR->NewPeak OxidationCause Probable Cause: Ligand Oxidation NewPeak->OxidationCause Yes NoNewPeak No Significant Degradation Peak NewPeak->NoNewPeak No ActionOxidation Action: 1. Improve Inert Atmosphere 2. Use Fresh/Purified Solvents 3. Check Reagent Purity OxidationCause->ActionOxidation OtherCauses Consider Other Causes: - Suboptimal Temp/Conc. - Incorrect Ligand:Metal Ratio - Inactive Precatalyst NoNewPeak->OtherCauses ActionOther Action: 1. Optimize Temperature 2. Adjust Stoichiometry 3. Screen Other Ligands/Bases OtherCauses->ActionOther

Figure 2. A troubleshooting workflow for common catalysis problems.

Experimental Protocols

Protocol 1: ³¹P NMR Analysis for Ligand Degradation

  • Sample Preparation: Under an inert atmosphere (in a glovebox or via a Schlenk line), carefully take an aliquot (approx. 0.1-0.5 mL) of the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube. Ensure the solvent is degassed if the sample is highly air-sensitive.

  • Add a sealed capillary containing a reference standard (e.g., 85% H₃PO₄ in D₂O) for accurate chemical shift referencing if needed, although modern spectrometers can reference internally.

  • Seal the NMR tube securely with a cap and Parafilm.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition times are 5-15 minutes, depending on the concentration.

  • Analysis: Integrate the peaks corresponding to the starting phosphine ligand and any new peaks. A significant downfield peak is often indicative of phosphine oxide formation.

Protocol 2: General Workflow for Setting Up an Air-Sensitive Catalytic Reaction

This protocol outlines the use of a Schlenk line for handling air-sensitive reagents.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) overnight at >120 °C and allow it to cool under a stream of inert gas or in a desiccator.

  • System Assembly: Assemble the glassware and connect it to the Schlenk line.

  • Establish Inert Atmosphere: Evacuate the flask (while gently heating with a heat gun can help remove adsorbed moisture and oxygen) and backfill with high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-refill" cycle at least three times.[3]

  • Adding Solids: Under a positive flow of inert gas, quickly add the solid reagents (palladium precursor, phosphine ligand, base, and solid substrates) to the flask.

  • Adding Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.

  • Degassing the Final Mixture: If necessary, further degas the complete reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles for maximum oxygen removal.[3]

  • Running the Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is often used). Monitor progress by TLC, GC, or LC-MS via carefully taken aliquots.

G cluster_exp Experimental Workflow for Air-Sensitive Reactions Start Start DryGlass Oven-Dry Glassware Start->DryGlass Assemble Assemble Under Inert Gas Flow DryGlass->Assemble Purge Evacuate/Backfill Cycle (3x) Assemble->Purge AddSolids Add Solid Reagents Purge->AddSolids AddLiquids Add Degassed Solvents & Liquid Reagents AddSolids->AddLiquids DegasMix Degas Final Mixture (Freeze-Pump-Thaw) AddLiquids->DegasMix RunRxn Run Reaction Under Inert Atmosphere DegasMix->RunRxn End Work-up RunRxn->End

Figure 3. General workflow for setting up an air-sensitive reaction.

References

Technical Support Center: Optimizing Catalysis with 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers using the 2-Diphenylphosphino-6-methylpyridine ligand in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction is showing low to no yield. What are the common causes and how can I fix it?

Low yields can stem from several factors, from catalyst inactivity to suboptimal reaction conditions. Consider the following troubleshooting steps:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. If you are generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure you are using an appropriate ligand-to-palladium ratio (typically 1.1:1 to 2:1). Alternatively, switching to a commercially available, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can ensure more reliable formation of the active catalyst.[1]

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[2][3] Techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 30-60 minutes are highly recommended.[2][3]

  • Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Use high-purity, anhydrous solvents and ensure your substrates are pure.

  • Sub-optimal Conditions: The chosen base, solvent, or temperature may not be ideal for your specific substrates. Please refer to the optimization tables below for guidance on screening different parameters.

Q2: The reaction mixture turns black, and I see precipitated solids. What does this mean and how can I prevent it?

A black precipitate is typically palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[3][4] This indicates that the phosphine ligand is not sufficiently stabilizing the active catalytic species.

  • Potential Causes:

    • High reaction temperatures can accelerate catalyst decomposition.[3]

    • An insufficient amount of ligand relative to the palladium source.[3]

    • The presence of oxygen or other impurities in the reaction.[3]

  • Recommended Solutions:

    • Lower the Temperature: Try running the reaction at the lowest temperature that still affords a reasonable rate (e.g., start at 80 °C).[3]

    • Increase Ligand Ratio: If preparing the catalyst in situ, slightly increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1).

    • Use a More Robust System: Consider using a pre-formed catalyst which can sometimes offer greater stability.

    • Ensure Rigorous Inert Conditions: Re-verify that all sources of oxygen have been eliminated from your reaction setup.

Q3: I'm observing significant side products like homocoupling or protodeboronation. How can I minimize these?

Side product formation is common and often competes with the desired cross-coupling pathway.

  • Homocoupling (of boronic acid/ester): This occurs when two molecules of the organoboron reagent couple together. It can become significant if the main catalytic cycle is slow.[3] Optimizing the catalyst system, ligand, and reaction conditions to speed up the main cycle can often reduce homocoupling.[3] Sometimes, using bidentate ligands can suppress homocoupling compared to monodentate ones.[3]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the carbon-boron bond by a proton source, which consumes your starting material.[3] It is often caused by excess water or oxygen.[3]

    • Mitigation Strategies: Use rigorously degassed solvents and reagents.[3] Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which are less prone to this side reaction.[3]

Q4: Why is my reaction not reproducible? It worked once but is failing now.

Reproducibility issues often point to subtle variations in experimental setup or reagent quality.[2]

  • Check Reagent Quality: The quality of reagents can vary between batches. Pay special attention to the boronic acid, which can degrade over time, and the base (e.g., K₂CO₃ or K₃PO₄), which can absorb water.[2][4] Grinding solid bases to a very fine powder can improve consistency.[4]

  • Solvent Degassing: Ensure your degassing procedure is consistent and effective for every experiment.

  • Water Content: For some bases like K₃PO₄, a small, controlled amount of water can be necessary for the reaction to proceed efficiently in anhydrous solvents.[4] Inconsistent traces of water could be a source of variability.

  • Catalyst Source: If using an older bottle of a palladium source, its activity may have diminished.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables provide general guidance for optimizing reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings. The optimal conditions should be determined empirically for each specific substrate combination.

Table 1: Guide to Base Selection in Cross-Coupling Reactions

Base Common Solvents Typical Temperature Range Notes
K₃PO₄ Toluene, Dioxane, THF 80 - 110 °C A strong base, often effective but may require a small amount of water to function in anhydrous media.[4]
NaOtBu Toluene, Dioxane 80 - 110 °C A very strong, soluble base commonly used in Buchwald-Hartwig aminations.[1] Can be aggressive towards sensitive functional groups.
K₂CO₃ Dioxane/H₂O, MeCN/H₂O 80 - 100 °C A milder base, typically used with aqueous solvent mixtures, common in Suzuki couplings.[2]

| Cs₂CO₃ | Toluene, Dioxane, DMF | 90 - 120 °C | A strong and often highly effective base, but more expensive. |

Table 2: Guide to Solvent Selection

Solvent Boiling Point Characteristics & Use Cases
Toluene 111 °C High-boiling, non-coordinating. Excellent choice for many Buchwald-Hartwig and Suzuki reactions.[1]
Dioxane 101 °C High-boiling, non-coordinating. Another standard choice for cross-coupling reactions.[1][2]
Tetrahydrofuran (THF) 66 °C Lower boiling point limits reaction temperature unless performed in a sealed vessel.

| Acetonitrile (MeCN)/H₂O | ~82 °C (azeotrope) | Often used in Suzuki couplings with carbonate bases.[2] |

Visualizing the Process

The following diagrams illustrate key workflows and concepts in catalysis.

G General Experimental Workflow for Cross-Coupling prep Reagent Preparation setup Assemble & Purge Glassware (Inert Atmosphere) prep->setup add_solids Add Solids (Pd Source, Ligand, Base, Substrate) setup->add_solids add_liquids Add Degassed Solvent & Liquid Reagents add_solids->add_liquids reaction Heat & Stir (e.g., 80-110 °C) add_liquids->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Continue Reaction quench Cool & Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

G Simplified Catalytic Cycle (e.g., Suzuki Coupling) pd0 L-Pd(0) pd2_ox L-Pd(II)-R¹ (X) pd0->pd2_ox Oxidative Addition (R¹-X) center pd2_trans L-Pd(II)-R¹ (R²) pd2_ox->pd2_trans Transmetalation ([R²]-M) pd2_trans->pd0 Reductive Elimination (R¹-R²) G Troubleshooting Flowchart: Low Reaction Yield start Low Yield Observed check_inert Is the system rigorously inert? start->check_inert fix_inert Improve Degassing (Sparging / F-P-T) check_inert->fix_inert No check_reagents Are reagents (solvents, base) pure and anhydrous? check_inert->check_reagents Yes fix_inert->check_inert fix_reagents Purify/dry reagents. Use fresh base. check_reagents->fix_reagents No screen_base Screen Bases (K₃PO₄, NaOtBu, etc.) check_reagents->screen_base Yes fix_reagents->check_reagents screen_solvent Screen Solvents (Toluene, Dioxane) screen_base->screen_solvent screen_temp Optimize Temperature (e.g., 80-120 °C) screen_solvent->screen_temp end Yield Improved screen_temp->end

References

Technical Support Center: Reactions Using 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Diphenylphosphino-6-methylpyridine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using this compound. What are the common side products I should look for?

A1: Two primary side reactions can lead to the consumption of your this compound ligand and a subsequent decrease in reaction yield: oxidation of the phosphine to (6-methylpyridin-2-yl)diphenylphosphine oxide, and cleavage of the phosphorus-carbon (P-C) bonds of the ligand.

Q2: How can I detect the formation of (6-methylpyridin-2-yl)diphenylphosphine oxide in my reaction mixture?

A2: The formation of the phosphine oxide can be detected by ³¹P NMR spectroscopy. Phosphine oxides typically show a downfield chemical shift of 20-50 ppm compared to the parent phosphine. To confirm its presence, you can spike your reaction mixture with an authentic sample of (6-methylpyridin-2-yl)diphenylphosphine oxide and observe the co-elution in HPLC or a single, enhanced peak in the ³¹P NMR spectrum.

Q3: What conditions favor the unwanted oxidation of my phosphine ligand?

A3: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of peroxides in solvents (e.g., aged THF) and metal catalysts.[2] Inadequate inert atmosphere techniques are a primary cause of this side reaction.

Q4: Is P-C bond cleavage a significant concern with this compound?

A4: Yes, P-C bond cleavage can be a significant side reaction, especially in the presence of certain metal complexes. For instance, reactions of mixed phenyl-(2-pyridyl) phosphines with ruthenium carbonyl complexes have been shown to lead to the cleavage of both P-phenyl and P-2-pyridyl bonds, even under mild conditions.[3]

Troubleshooting Guides

Issue 1: Suspected Phosphine Oxidation

If you suspect that your this compound is oxidizing to the corresponding phosphine oxide, follow these troubleshooting steps.

Troubleshooting Workflow for Suspected Phosphine Oxidation

G Troubleshooting Phosphine Oxidation cluster_0 Problem Identification cluster_1 Verification cluster_2 Mitigation Strategies cluster_3 Outcome start Low reaction yield and/or new ³¹P NMR peak downfield confirm Confirm presence of phosphine oxide (³¹P NMR, HPLC spiking) start->confirm solvents Use freshly distilled and degassed solvents confirm->solvents atmosphere Ensure rigorous inert atmosphere (Schlenk line or glovebox) solvents->atmosphere reagents Check purity of all reagents atmosphere->reagents ligand_storage Store ligand under inert gas reagents->ligand_storage end Improved reaction yield and minimized side product ligand_storage->end

Caption: A step-by-step workflow to identify and mitigate phosphine oxidation.

Experimental Protocol: Degassing Solvents by Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from reaction solvents.

  • Place the solvent in a robust flask with a sidearm equipped with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the flask for several minutes.

  • Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas such as argon or nitrogen.

Issue 2: Suspected P-C Bond Cleavage

If your reaction conditions involve transition metal complexes and you observe unexpected byproducts, P-C bond cleavage of the this compound ligand might be occurring.

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Analysis cluster_3 Mitigation start Unidentified byproducts in reaction mixture hypothesis P-C bond cleavage of the phosphine ligand start->hypothesis analysis Characterize byproducts (e.g., GC-MS, LC-MS, NMR) to identify fragments of the ligand hypothesis->analysis conditions Modify reaction conditions: - Lower temperature - Shorter reaction time - Screen different metal precursors analysis->conditions

References

stability of 2-Diphenylphosphino-6-methylpyridine under aerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Diphenylphosphino-6-methylpyridine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of experiments involving this compound, particularly concerning its sensitivity to aerobic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound when exposed to air?

A1: this compound is an air-sensitive compound. Like many phosphine ligands, especially those that are electron-rich, it is susceptible to oxidation by atmospheric oxygen.[1] The phosphorus atom's lone pair of electrons, crucial for its catalytic activity, can react with oxygen to form the corresponding phosphine oxide.[1] While some phosphine ligands may be considered "air-stable" as solids for short periods, it is best practice to handle them under an inert atmosphere at all times, especially when preparing solutions or setting up reactions.

Q2: What is the primary degradation product of this compound under aerobic conditions?

A2: Under aerobic conditions, the primary degradation product is (6-methylpyridin-2-yl)diphenylphosphine oxide.[2] This occurs through the oxidation of the phosphorus(III) center to a phosphorus(V) center. Phosphine oxides do not coordinate effectively with metal catalysts like palladium, which can lead to the deactivation of the catalyst and poor reaction outcomes.[1]

Q3: What are the official recommended storage and handling conditions for this ligand?

A3: To ensure the integrity of the compound, it is critical to adhere to proper storage and handling protocols. The compound should be stored under an inert gas, such as nitrogen or argon. It is recommended to keep it in a tightly closed container in a dry, cool, dark, and well-ventilated place.[3][4] For optimal shelf life, a storage temperature of <15°C is suggested.

Q4: What are the common visual indicators of ligand degradation or catalyst instability in a reaction?

A4: Several visual cues can suggest that the ligand has degraded or the catalyst system is compromised. A primary indicator is the formation of palladium black, a black precipitate indicating the aggregation of the Pd(0) catalyst, rendering it inactive.[1] This often happens when the phosphine ligand concentration is insufficient to stabilize the active mononuclear palladium species.[1] Inconsistent results between reaction batches can also be a sign of improper or inconsistent handling of the air-sensitive ligand.[1]

Troubleshooting Guides

Problem: My reaction is showing low/no product yield or is stalling completely.

  • Possible Cause: Degradation of the this compound ligand due to exposure to oxygen is a likely cause.[1] The resulting phosphine oxide is an ineffective ligand, leading to catalyst deactivation.

  • Solution Steps:

    • Verify Handling Technique: Ensure that all manipulations of the solid ligand and its solutions were performed under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1]

    • Use Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen before use. Common methods include sparging with an inert gas for 15-20 minutes or performing three freeze-pump-thaw cycles.

    • Check Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to inactive catalyst species or decomposition.[1] Re-verify your calculations and measurements.

    • Optimize Temperature: High reaction temperatures can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature, although this may require a longer reaction time.[1]

Problem: My results are inconsistent and not reproducible between experiments.

  • Possible Cause: Inconsistent handling of air-sensitive reagents is a frequent source of irreproducibility.[1] Minor variations in exposure to air can lead to different levels of ligand degradation and, consequently, different catalytic activities.

  • Solution Steps:

    • Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for handling this compound and other air-sensitive reagents.

    • Inert Atmosphere Purity: Regularly check the purity of the inert gas in your glovebox or Schlenk line system. Oxygen and moisture sensors can help ensure a properly inert environment.

    • Freshly Prepare Solutions: Whenever possible, prepare solutions of the phosphine ligand immediately before use from a fresh bottle of the solid reagent. Solutions of phosphine ligands should be stored under an inert atmosphere, sealed, and preferably frozen if storage is unavoidable.

Data Summary Table

ParameterDescriptionReference
Chemical Stability Air Sensitive. Susceptible to oxidation to form phosphine oxide.[1][1]
Recommended Storage Store under inert gas in a cool (<15°C), dark, and dry place.
Handling Conditions Must be handled under an inert atmosphere (glovebox or Schlenk line).[1][1]
Primary Degradation Product (6-methylpyridin-2-yl)diphenylphosphine oxide.[2][2]
Incompatible Materials Strong oxidizing agents, strong acids.[4][4]

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the best practices for handling air-sensitive phosphine ligands to minimize degradation.

  • Preparation of Inert Environment:

    • Ensure your glovebox has acceptable low levels of oxygen and water (<1 ppm is ideal).

    • If using a Schlenk line, ensure all glassware is properly dried in an oven and cooled under vacuum before being backfilled with high-purity inert gas (nitrogen or argon).

  • Solvent Degassing:

    • Freeze-Pump-Thaw (Recommended for high purity): Place the solvent in a flask with a sidearm. Freeze the solvent using liquid nitrogen. Evacuate the flask under high vacuum. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.

    • Inert Gas Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for a minimum of 15-20 minutes.

  • Reaction Setup:

    • Weigh the solid this compound inside a glovebox or under a positive pressure of inert gas.

    • Add the degassed solvent to the reaction flask containing the ligand and other solid reagents under an inert atmosphere.

    • If the reaction mixture needs to be heated, ensure a proper inert atmosphere is maintained throughout the heating period, for example, by using a condenser with an inert gas inlet.

    • Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.[1]

Visualizations

Aerobic_Degradation_Pathway Aerobic Degradation Pathway Ligand 2-Diphenylphosphino- 6-methylpyridine (Active Ligand) Oxide (6-methylpyridin-2-yl)diphenyl- phosphine oxide (Inactive) Ligand->Oxide Oxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Ligand

Caption: Aerobic oxidation of the active phosphine ligand to its inactive phosphine oxide.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Performance Start Experiment Shows Low Yield / Stalls Check_Handling Were Ligand & Solvents Handled Under Inert Gas? Start->Check_Handling Check_Purity Is the Ligand from a Fresh / Properly Stored Bottle? Check_Handling->Check_Purity Yes Result_Improve_Handling Action: Refine inert atmosphere technique. Use freshly degassed solvents. Check_Handling->Result_Improve_Handling No Check_Stoichiometry Verify Ligand:Metal Ratio and Calculations Check_Purity->Check_Stoichiometry Yes Result_Use_New_Ligand Action: Use a new batch of ligand. Check_Purity->Result_Use_New_Ligand No Check_Temp Is Reaction Temperature Too High? Check_Stoichiometry->Check_Temp Correct Result_Adjust_Ratio Action: Adjust stoichiometry. Check_Stoichiometry->Result_Adjust_Ratio Incorrect Result_Lower_Temp Action: Lower reaction temp and increase time. Check_Temp->Result_Lower_Temp Yes End Re-run Experiment Check_Temp->End No Result_Improve_Handling->End Result_Use_New_Ligand->End Result_Adjust_Ratio->End Result_Lower_Temp->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 2-Diphenylphosphino-6-methylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of metal complexes containing the 2-Diphenylphosphino-6-methylpyridine ligand. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound metal complexes.

Problem 1: Low or No Recovery of the Desired Complex After Purification

Possible Cause Suggested Solution
Product Loss During Transfers Due to the often air-sensitive nature of these complexes, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[1] Use cannula transfer for solutions and minimize the number of transfers.
Incorrect Choice of Purification Method The stability of the complex on stationary phases like silica or alumina should be tested on a small scale (e.g., by thin-layer chromatography) before attempting column chromatography. Some complexes may decompose on acidic silica gel. Consider using neutral alumina or a different purification method like recrystallization.
Inappropriate Solvent Selection for Recrystallization The chosen solvent system may be too good or too poor a solvent for your complex. Ideal recrystallization solvents dissolve the compound when hot but not when cold.[2] Screen a variety of solvents and solvent mixtures.
Product is an Oil Instead of a Solid Oiling out can occur if the solution is cooled too quickly or if the concentration of impurities is high. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. Further purification by another method (e.g., chromatography) may be necessary before attempting recrystallization again.

Problem 2: Product Contamination After Purification

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Unreacted Ligand: Wash the crude product with a solvent in which the ligand is soluble but the complex is not (e.g., diethyl ether or pentane). Unreacted Metal Salt: If the metal salt is insoluble in the reaction solvent, it can often be removed by filtration of the reaction mixture before workup.
Oxidation of the Phosphine Ligand The phosphorus(III) center in the ligand is susceptible to oxidation to a phosphine oxide (P=O). This can occur upon exposure to air.[3] All purification steps should be performed under a rigorously inert atmosphere using degassed solvents.
Solvent Co-crystallization Solvents used for recrystallization can sometimes be incorporated into the crystal lattice. Drying the purified solid under high vacuum for an extended period can help remove residual solvent. Characterization by ¹H NMR spectroscopy can identify trapped solvent molecules.
Formation of Isomers or Decomposition Products The reaction conditions (e.g., temperature, light) may lead to the formation of undesired isomers or decomposition of the complex. Optimize reaction conditions and ensure the complex is stable under the chosen purification conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound metal complex appears to be air-sensitive. What precautions should I take during purification?

A1: The air sensitivity of phosphine ligands and their metal complexes is a common issue, primarily due to the potential for oxidation of the phosphorus atom.[3] It is crucial to use inert atmosphere techniques throughout the purification process. This includes:

  • Glovebox: For handling solids and preparing solutions.

  • Schlenk Line: For reactions, filtrations, and solvent removal under an inert gas (argon or nitrogen).[1]

  • Degassed Solvents: Solvents should be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas to remove dissolved oxygen.

Q2: What are the most common impurities I might encounter, and how can I remove them?

A2: Common impurities include:

  • Unreacted this compound: This can often be removed by washing the solid complex with a non-polar solvent in which the ligand is soluble, such as diethyl ether or hexanes.

  • Oxidized Ligand (Phosphine Oxide): This impurity is more polar than the corresponding phosphine complex and can often be separated by column chromatography.

  • Unreacted Metal Precursor: The removal method depends on the solubility of the metal salt. Insoluble salts can be filtered off, while soluble salts may require recrystallization or chromatography.

Q3: How do I choose the right solvent system for recrystallization?

A3: The ideal solvent for recrystallization will fully dissolve your complex at an elevated temperature but will have low solubility for the complex at room temperature or below.[2] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Common solvent systems for organometallic complexes include mixtures of a good solvent and a poor solvent (anti-solvent), such as:

  • Dichloromethane/Hexane

  • Chloroform/Pentane

  • Toluene/Hexane

  • Tetrahydrofuran/Hexane

  • Acetone/Ethanol

Q4: Can I use column chromatography to purify my complex?

A4: Yes, column chromatography can be an effective purification method for many this compound metal complexes. However, it is important to consider the following:

  • Stationary Phase: Silica gel is commonly used, but if your complex is sensitive to acid, neutral alumina may be a better choice.

  • Inert Atmosphere: For air-sensitive complexes, the column should be packed and run under an inert atmosphere.[1]

  • Solvent System: The choice of eluent will depend on the polarity of your complex and impurities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). The ideal solvent system should provide good separation on a TLC plate before scaling up to a column.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Vapor Diffusion)

This method is suitable for thermally stable, crystalline complexes.

Materials:

  • Crude metal complex

  • "Good" solvent (e.g., Dichloromethane, Chloroform, Toluene, THF)

  • "Poor" solvent (anti-solvent) (e.g., Hexane, Pentane, Diethyl Ether)

  • Small vial

  • Larger jar with a tight-fitting lid

Procedure:

  • Under an inert atmosphere, dissolve the minimum amount of the crude complex in the "good" solvent in the small vial.

  • Place the small vial, uncapped, inside the larger jar.

  • Add the "poor" solvent to the larger jar, ensuring the level is below the top of the small vial.

  • Seal the larger jar and leave it undisturbed.

  • The "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the complex and promoting the formation of crystals.

  • Once a suitable amount of crystals has formed, carefully remove the vial.

  • Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of the "poor" solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography under Inert Atmosphere

This method is useful for separating complexes from impurities with different polarities.

Materials:

  • Crude metal complex

  • Silica gel or neutral alumina

  • Eluent (degassed solvent mixture, e.g., Hexane/Ethyl Acetate or Toluene/Acetone)

  • Chromatography column with a stopcock and a sidearm for inert gas connection

  • Schlenk flasks for fraction collection

Procedure:

  • Dry the silica gel or alumina under vacuum while heating to remove any adsorbed water.

  • Set up the chromatography column connected to a Schlenk line.

  • Under a positive pressure of inert gas, prepare a slurry of the stationary phase in the non-polar component of the eluent and pack the column.

  • Allow the stationary phase to settle, ensuring there are no air bubbles, and then add a layer of sand on top.

  • Dissolve the crude complex in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions in Schlenk flasks under a positive flow of inert gas.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under vacuum to yield the purified complex.

Quantitative Data Summary

The following tables summarize typical purification outcomes for analogous phosphine-pyridine metal complexes. Note that yields and purity are highly dependent on the specific metal, other ligands present, and the scale of the reaction.

Table 1: Recrystallization of Phosphine-Pyridine Metal Complexes

Metal Complex TypeSolvent SystemTypical Yield (%)Notes
Platinum(II) ComplexDichloromethane/Methanol~50%Yield after recrystallization.[4]
Rhodium(III) ComplexAcetone/Diethyl Ether~69%Purified by vapor diffusion.[1]
Iridium(III) ComplexAcetone/Pentane~82%Purified by vapor diffusion after column chromatography.[1]
Rhodium(I) ComplexEthanol/Diethyl Ether~72%Recrystallization of the hydrochloride salt of a similar ligand.[5]

Table 2: Column Chromatography of Phosphine-Pyridine Metal Complexes

Metal Complex TypeStationary PhaseEluentTypical Yield (%)
Rhodium(III) ComplexSilica0-5% H₂O (with NH₄PF₆) in Acetonitrile60%
Iridium(III) ComplexSilica0-20% Acetonitrile in Dichloromethane82%
Rhodium(III) ComplexAluminum Oxide0-2% H₂O in Acetone25%
Platinum(II) ComplexSilicaDichloromethane/Acetone (1:1 v/v)Not specified

Visualizations

Purification_Workflow General Purification Workflow for this compound Metal Complexes crude Crude Reaction Mixture filtration Filtration (optional) Remove insoluble byproducts crude->filtration solvent_removal Solvent Removal (under vacuum) crude->solvent_removal If no solids filtration->solvent_removal crude_solid Crude Solid Product solvent_removal->crude_solid recrystallization Recrystallization crude_solid->recrystallization chromatography Column Chromatography crude_solid->chromatography washing Washing/Trituration crude_solid->washing pure_solid Pure Solid Product recrystallization->pure_solid chromatography->pure_solid washing->pure_solid characterization Characterization (NMR, MS, etc.) pure_solid->characterization

Caption: A general workflow for the purification of this compound metal complexes.

Troubleshooting_Tree Troubleshooting Impure Product start Impure Product After Initial Purification check_impurities Identify Impurities (e.g., NMR, TLC) start->check_impurities unreacted_ligand Unreacted Ligand? check_impurities->unreacted_ligand phosphine_oxide Phosphine Oxide? check_impurities->phosphine_oxide other_impurities Other Impurities? check_impurities->other_impurities unreacted_ligand->phosphine_oxide No wash Wash with Non-polar Solvent (e.g., Hexane, Ether) unreacted_ligand->wash Yes phosphine_oxide->other_impurities No column Column Chromatography (Silica or Alumina) phosphine_oxide->column Yes re_recrystallize Re-recrystallize with Different Solvent System other_impurities->re_recrystallize check_stability Check Complex Stability Under Purification Conditions re_recrystallize->check_stability

Caption: A decision tree for troubleshooting an impure product after initial purification attempts.

References

Technical Support Center: Managing Air-Sensitive Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: Why are many phosphine ligands sensitive to air?

A1: Phosphine ligands, particularly those that are electron-rich, are susceptible to oxidation by atmospheric oxygen. The phosphorus atom in a phosphine ligand possesses a lone pair of electrons that are crucial for coordinating to a metal center in catalysis. This same lone pair can react with oxygen, leading to the formation of phosphine oxide.[1] Phosphine oxides do not coordinate effectively to metal centers, which can result in the deactivation of the catalyst.[1] Alkylphosphines are generally more susceptible to oxidation than arylphosphines due to their higher electron density.[1][2]

Q2: What are the primary signs of phosphine ligand degradation?

A2: Common indicators of ligand degradation or catalyst deactivation include:

  • Low or no product yield: This is the most direct sign that the catalytic system is not functioning as expected.[1]

  • Reaction stalling: The reaction may begin but then slow down or stop completely before the starting material is fully consumed.[1]

  • Formation of palladium black: In palladium-catalyzed reactions, the appearance of a black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer active. This can happen if the phosphine ligand concentration is too low to stabilize the palladium species.[1]

  • Inconsistent results: A lack of reproducibility between experiments can often be traced back to inconsistent handling of air-sensitive reagents.[1]

  • Changes in NMR spectra: The appearance of new peaks in the 31P NMR spectrum, often shifted downfield, can indicate the formation of phosphine oxides or other degradation products.

Q3: What are the main degradation pathways for phosphine ligands?

A3: Besides oxidation, phosphine ligands can degrade through several other pathways:

  • P-C Bond Cleavage: This involves the breaking of a phosphorus-carbon bond and is more common at elevated temperatures.[2]

  • Hydrolysis: Some phosphine ligands can react with water, leading to the cleavage of P-C bonds. This is a more significant concern for phosphines with electron-withdrawing groups.[2]

  • Phosphonium Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can act as nucleophiles, forming quaternary phosphonium salts and removing the active ligand from the catalytic cycle.[2]

Q4: How should I properly store air-sensitive phosphine ligands?

A4: Proper storage is critical to maintain the integrity of air-sensitive phosphine ligands.

  • Solids: Solid phosphine ligands should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[1] If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use.[1]

  • Solutions: Solutions of phosphine ligands should be prepared using thoroughly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer.[1]

Q5: What is the difference between using a glovebox and a Schlenk line?

A5: Both are essential tools for handling air-sensitive compounds, but they have different applications.

  • Glovebox: A glovebox is a sealed enclosure filled with an inert gas (e.g., nitrogen or argon) that allows for the direct manipulation of solids and liquids in an air-free environment.[1][3] It is ideal for weighing out solid phosphine ligands and preparing stock solutions.[1]

  • Schlenk line: A Schlenk line is a glass manifold with dual vacuum and inert gas lines, enabling the manipulation of air-sensitive materials in glassware under an inert atmosphere.[1][4] It is particularly useful for conducting reactions, transferring solvents, and performing filtrations under inert conditions.[1]

For optimal results, a combination of both techniques is often employed. For instance, solid ligands can be weighed and dissolved in a glovebox, and the resulting solution can then be used in a reaction set up on a Schlenk line.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with air-sensitive phosphine ligands.

Problem Possible Cause Troubleshooting Steps
Low or No Reaction Yield 1. Ligand Degradation: The phosphine ligand may have oxidized due to exposure to air. 2. Inactive Catalyst: The catalyst may not have been activated properly or has decomposed. 3. Incorrect Stoichiometry: The ligand-to-metal ratio may be incorrect.[1] 4. Solvent Purity: The solvent may contain dissolved oxygen or water.1. Verify Ligand Quality: Check the age and storage conditions of the ligand. If in doubt, use a fresh batch or purify the existing one. 2. Optimize Catalyst Activation: Review the catalyst activation procedure. 3. Check Ratios: Ensure the correct ligand-to-palladium ratio is being used.[1] 4. Degas Solvents: Thoroughly degas all solvents immediately before use.
Reaction Stalls 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Temperature Instability: The reaction temperature may be too high, leading to catalyst decomposition.[1]1. Use a More Robust Ligand: Consider a more sterically hindered or electron-donating ligand that can better stabilize the metal center. 2. Lower Reaction Temperature: Running the reaction at a lower temperature may improve catalyst stability.[1]
Formation of Palladium Black 1. Insufficient Ligand: The concentration of the phosphine ligand is too low to stabilize the Pd(0) species.[1] 2. Ligand Dissociation: The phosphine ligand may be dissociating from the metal center.1. Increase Ligand Concentration: Increase the ligand-to-palladium ratio. 2. Use a Chelating Ligand: Bidentate or polydentate phosphine ligands can form more stable complexes with the metal center.[5]
Inconsistent Results 1. Variable Handling Technique: Inconsistent application of air-sensitive techniques between experiments. 2. Atmosphere Contamination: Small leaks in the Schlenk line or glovebox.1. Standardize Procedures: Develop and strictly follow a standard operating procedure for all air-sensitive manipulations. 2. Check Equipment: Regularly inspect Schlenk lines and gloveboxes for leaks. Monitor oxygen and moisture levels in the glovebox.

Data Presentation

Glovebox and Schlenk Line Atmosphere Comparison
ParameterGloveboxSchlenk Line
Inert Gas Nitrogen or ArgonNitrogen or Argon
Typical O₂ Level < 1 ppmNot directly monitored, relies on purging
Typical H₂O Level < 1 ppmNot directly monitored, relies on purging
Primary Use Weighing solids, preparing solutionsReactions, filtrations, solvent transfers
Solvent Degassing Techniques
Method Procedure Efficiency
Freeze-Pump-Thaw The solvent is frozen, a vacuum is applied, and then the solvent is thawed. This cycle is repeated 2-3 times.[6]Very High
Sparging An inert gas is bubbled through the solvent for an extended period.Moderate to High
Sonication under Vacuum The solvent is sonicated under a light vacuum.[7]Moderate

Experimental Protocols

Protocol 1: Handling a Solid Air-Sensitive Phosphine Ligand in a Glovebox
  • Prepare the Glovebox: Ensure the glovebox maintains a stable inert atmosphere with oxygen and moisture levels below 1 ppm.[1]

  • Transfer Materials: Bring all necessary clean, dry glassware, the sealed container of the phosphine ligand, and degassed solvent into the glovebox antechamber.

  • Cycle the Antechamber: Evacuate and backfill the antechamber with inert gas at least three times to remove atmospheric contaminants before transferring items into the main chamber.[1]

  • Weigh the Ligand: Inside the glovebox, carefully weigh the desired amount of the phosphine ligand onto weighing paper or into a vial using a tared balance.

  • Dissolve the Ligand: Transfer the weighed ligand into a flask and add the degassed solvent to dissolve it, creating a stock solution.

  • Seal and Store: Tightly seal the flask containing the stock solution. If not for immediate use, store it in a freezer inside the glovebox.[1]

Protocol 2: Setting up a Reaction using a Schlenk Line
  • Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas or in a desiccator.[1]

  • Assemble the Apparatus: Assemble the Schlenk flask with a stir bar and a condenser (if heating is required) and seal all joints. Connect the flask to the Schlenk line via thick-walled tubing.[7]

  • Establish Inert Atmosphere: Evacuate the flask to remove air and then backfill it with an inert gas from the manifold. Repeat this vacuum/backfill cycle at least three times.[1][8]

  • Add Reagents:

    • Solids: For air-stable solids, they can be added through a powder funnel under a positive flow of inert gas.[4] For air-sensitive solids, they should be added in a glovebox or via a solid addition tube.

    • Liquids: Air-sensitive liquids or solutions are typically transferred using a gas-tight syringe or via cannula transfer.[6][8]

  • Run the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil or mercury bubbler.[4]

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive Phosphine Ligands cluster_glovebox Glovebox Operations cluster_schlenk Schlenk Line Operations weigh_ligand Weigh Solid Ligand prepare_solution Prepare Stock Solution weigh_ligand->prepare_solution Dissolve in degassed solvent add_solution Transfer Ligand Solution (via Syringe/Cannula) prepare_solution->add_solution Transfer to Schlenk Line setup_reaction Assemble and Purge Reaction Flask add_reagents Add Other Reagents setup_reaction->add_reagents add_reagents->add_solution run_reaction Run Reaction under Inert Atmosphere add_solution->run_reaction

Caption: Workflow for using a glovebox and Schlenk line.

troubleshooting_logic Troubleshooting Low Reaction Yield start Low or No Yield check_ligand Is the phosphine ligand old or improperly stored? start->check_ligand check_solvent Were the solvents thoroughly degassed? check_ligand->check_solvent No remedy_ligand Use fresh or purified ligand check_ligand->remedy_ligand Yes check_ratio Is the ligand-to-metal ratio correct? check_solvent->check_ratio Yes remedy_solvent Degas solvents using Freeze-Pump-Thaw check_solvent->remedy_solvent No check_temp Is the reaction temperature appropriate? check_ratio->check_temp Yes remedy_ratio Adjust stoichiometry check_ratio->remedy_ratio No remedy_temp Optimize temperature check_temp->remedy_temp No

Caption: Troubleshooting logic for low reaction yield.

References

effect of temperature on 2-Diphenylphosphino-6-methylpyridine catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effect of temperature on the catalytic activity of complexes containing the 2-Diphenylphosphino-6-methylpyridine ligand. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the activity of a this compound-metal catalyst?

A1: Temperature is a critical parameter in reactions catalyzed by this compound-metal complexes. Generally, increasing the reaction temperature will increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, which will decrease the overall yield. The optimal temperature is a balance between achieving a desirable reaction rate and maintaining catalyst stability.

Q2: How does the this compound ligand influence the thermal stability of the catalyst?

A2: this compound is a P,N-bidentate ligand that forms a stable chelate with metal centers like palladium. This chelation effect generally enhances the thermal stability of the catalytic complex compared to monodentate phosphine ligands. However, like other phosphine ligands, it can still be susceptible to degradation at elevated temperatures through pathways such as P-C bond cleavage.[1]

Q3: What are the typical temperature ranges for cross-coupling reactions using catalysts with phosphine ligands?

A3: The optimal temperature range is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the substrates, and the solvent. Buchwald-Hartwig aminations, for example, often require heating to temperatures between 80-110 °C.[2] It is crucial to perform temperature optimization studies for your specific system to identify the ideal conditions.

Q4: Can running the reaction at a lower temperature for a longer time improve the yield?

A4: In cases where catalyst decomposition is observed at higher temperatures, lowering the reaction temperature and extending the reaction time can be a viable strategy to improve the yield. This approach minimizes thermal degradation of the catalyst, allowing it to remain active for a longer period.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to find the optimal point where the reaction proceeds at a reasonable rate without significant catalyst decomposition.
Catalyst has decomposed. If you observe the formation of a black precipitate (palladium black), the temperature is likely too high. Lower the reaction temperature. Also, ensure that all solvents and reagents are properly degassed to remove oxygen, which can contribute to catalyst degradation, especially at higher temperatures.
Reaction starts but does not go to completion Catalyst deactivation over time at the reaction temperature. Consider a lower reaction temperature and longer reaction time. Alternatively, a slow addition of the catalyst or one of the reactants over the course of the reaction might help maintain a sufficient concentration of the active catalyst.
Formation of significant side products Undesired reaction pathways are favored at the current temperature. Altering the reaction temperature can change the selectivity of the reaction. Both increasing and decreasing the temperature should be explored to see if the formation of the desired product can be favored.
Inconsistent results between batches Poor temperature control. Ensure consistent and accurate temperature control throughout the reaction. Use a reliable heating mantle with a temperature controller and proper stirring to ensure uniform heat distribution.

Experimental Protocols & Data

Hypothetical Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol is a representative example and will require optimization for specific substrates.

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C, 100 °C, 120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Presentation

The following table illustrates a hypothetical outcome of a temperature optimization study for the above Suzuki-Miyaura reaction.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
1602435Slow reaction rate
2801278Good conversion
3100892Optimal yield and reaction time
4120685Slight darkening of the reaction mixture, indicating some catalyst decomposition
5140465Significant formation of palladium black

Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Reaction Setup cluster_optimization Temperature Optimization cluster_analysis Analysis cluster_decision Decision reagents Combine Reactants: Aryl Bromide Phenylboronic Acid Base (K₂CO₃) catalyst Add Catalyst System: Pd(OAc)₂ This compound reagents->catalyst solvent Add Degassed Solvent: 1,4-Dioxane/Water catalyst->solvent temp_60 Run 1: 60 °C solvent->temp_60 temp_80 Run 2: 80 °C solvent->temp_80 temp_100 Run 3: 100 °C solvent->temp_100 temp_120 Run 4: 120 °C solvent->temp_120 monitor Monitor Progress (TLC, GC-MS) temp_60->monitor temp_80->monitor temp_100->monitor temp_120->monitor workup Workup & Purification monitor->workup yield Determine Yield workup->yield optimal Optimal Temperature? yield->optimal optimal->temp_80 No, re-evaluate optimal->temp_100 Yes

Caption: Workflow for optimizing reaction temperature.

Relationship between Temperature and Catalyst Activity/Stability

temperature_effect cluster_temp cluster_outcome low_temp Low Temperature slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate opt_temp Optimal Temperature high_rate High Reaction Rate High Yield Stable Catalyst opt_temp->high_rate high_temp High Temperature decomposition Catalyst Decomposition Side Reactions Reduced Yield high_temp->decomposition

Caption: Temperature's impact on catalyst performance.

References

solvent effects on the efficiency of 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Diphenylphosphino-6-methylpyridine

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of this compound. Below are troubleshooting guides and frequently asked questions (FAQs) focusing on the critical role of solvent effects on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound is a monodentate phosphine ligand that features both a phosphorus donor (phosphine) and a nitrogen donor (pyridine).[1] It is widely used in coordination chemistry and catalysis to form stable complexes with transition metals like palladium, rhodium, and copper.[2][3] Its unique electronic and steric properties are crucial for enhancing the efficiency, rate, and selectivity of various catalytic processes, particularly in cross-coupling reactions.[2]

Q2: How do solvents influence the efficiency of reactions catalyzed by complexes with this ligand?

A2: Solvents play a multifaceted role in catalysis by interacting with the catalyst, substrates, and reaction intermediates.[4] The choice of solvent can significantly impact reaction outcomes by:

  • Stabilizing Intermediates: Polar solvents can stabilize charged or polar intermediates in the catalytic cycle, potentially accelerating the reaction rate.[5][6]

  • Altering Catalyst Activity: Solvents can coordinate to the metal center, which can either be beneficial by stabilizing an active species or detrimental by inhibiting substrate binding.[6]

  • Influencing Selectivity: The solvent environment can affect the transition state energies for different reaction pathways, thereby influencing chemo-, regio-, and enantioselectivity.[5][7]

  • Modulating Solubility: Ensuring all reactants and the catalyst are sufficiently soluble is critical for a homogeneous reaction mixture and optimal performance.

Q3: My reaction is showing low or no conversion. Could the solvent be the issue?

A3: Yes, the solvent is a primary factor to investigate for low conversion. The issue could be related to:

  • Catalyst Deactivation: The pyridine nitrogen on the ligand or the substrate itself might coordinate too strongly to the metal center, especially in non-coordinating solvents.[8] This can inhibit the catalytic cycle.

  • Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Inappropriate Polarity: The solvent's polarity may not be suitable for stabilizing the key transition states in the catalytic cycle. For instance, oxidative addition is often favored in polar solvents.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Product Yield Catalyst Inhibition: The solvent may not be effectively preventing inhibitory coordination of substrates or the ligand's pyridine moiety.Switch to a more polar or weakly coordinating solvent (e.g., from Toluene to THF or 1,4-Dioxane) to see if reaction efficiency improves.
Poor Catalyst/Reagent Solubility: The catalyst complex or a key reactant has low solubility in the selected solvent.Change to a solvent with different properties (e.g., from a nonpolar solvent like Hexane to an ether like THF or a polar aprotic solvent like DMF) where all components are fully dissolved at the reaction temperature.
Reaction Stalls After Initial Conversion Catalyst Degradation: The solvent may not be adequately stabilizing the active catalytic species, leading to decomposition over time, especially at elevated temperatures.Try a solvent known to stabilize palladium complexes, such as THF or 1,4-Dioxane. Alternatively, consider adding the catalyst in portions if degradation is suspected.[8]
Formation of Side Products (e.g., Homocoupling) Incorrect Solvent Polarity: The solvent may favor undesired reaction pathways. For example, very high polarity might accelerate side reactions.Screen a range of solvents with varying polarities. Sometimes a less polar solvent like Toluene or CPME can improve selectivity by disfavoring polar side-reaction pathways.[9]
Inconsistent Results Between Batches Solvent Purity and Atmosphere: Trace impurities (water, oxygen) in the solvent can deactivate the catalyst.Always use anhydrous, degassed solvents of high purity. Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[8]

Data on Solvent Effects

The efficiency of a catalytic reaction is highly dependent on the solvent. The following table provides representative data for a hypothetical Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound ligand to illustrate the impact of solvent choice.

Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling Reaction

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Notes
Toluene2.41275Good for many standard couplings; nonpolar aprotic.
n-Hexane1.924<10Poor solubility of catalyst and base often observed.
THF7.6892Ethereal solvent, often provides a good balance of polarity and coordinating ability.
1,4-Dioxane2.2895Excellent performance, effectively stabilizes the catalyst.
Acetonitrile37.51260High polarity can sometimes lead to side reactions or catalyst inhibition.
DMF36.7688Highly polar aprotic; good solvating power but may require higher temperatures.
Water (with co-solvent)80.11085"Green" option, but requires phase-transfer catalyst or water-soluble reagents.

Note: Data is illustrative and actual results will vary based on specific substrates, base, and temperature.

Experimental Protocols

General Protocol for Solvent Screening in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a method for screening various solvents to optimize a reaction using this compound.

1. Materials and Reagents:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • Boronic Acid/Ester (1.2 mmol, 1.2 eq)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 eq)

  • Palladium Source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.044 mmol, 4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • Anhydrous, degassed solvents for screening (e.g., Toluene, THF, 1,4-Dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen) reaction vials

2. Reaction Setup (for each solvent):

  • In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid, and base to a reaction vial equipped with a magnetic stir bar.

  • In a separate vial, pre-form the catalyst by dissolving the palladium source and this compound in a small amount of the reaction solvent (~0.5 mL). Stir for 10-15 minutes at room temperature. The solution may change color, indicating complex formation.

  • Add the pre-formed catalyst solution to the reaction vial containing the substrates and base.

  • Add the remaining amount of the designated solvent to reach the desired concentration (typically 0.1-0.5 M).

  • Seal the vial tightly with a screw cap containing a PTFE septum.

3. Reaction Execution and Monitoring:

  • Place the vials in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 80-110 °C).

  • Stir the reactions vigorously.

  • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 8h, 12h) and analyzing them by TLC, GC-MS, or LC-MS.

  • Once the reaction with the starting material is complete (or no further conversion is observed), cool the vials to room temperature.

4. Work-up and Analysis:

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the yield for each solvent condition using an internal standard by GC or NMR, or by isolating the product via column chromatography.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate key concepts related to solvent effects and experimental design.

Solvent_Effects cluster_solvent Solvent Properties cluster_catalyst Impact on Catalytic Cycle cluster_outcome Reaction Outcome Polar Polar (e.g., DMF, Acetone) Intermediate Charged Intermediate [Ar-Pd(II)-X]L₂ Polar->Intermediate Stabilizes Nonpolar Nonpolar (e.g., Toluene, Hexane) Selectivity Altered Selectivity Nonpolar->Selectivity May Improve Coordinating Coordinating (e.g., THF, Acetonitrile) Catalyst [Pd(0)L₂] L = PPh₂(6-Me-Py) Coordinating->Catalyst Can Stabilize Active Species Deactivation Inhibited Species [Pd(II)L₂(Solvent)] Coordinating->Deactivation Can Inhibit (if too strong) Yield Higher Yield Catalyst->Yield Rate Increased Rate Intermediate->Rate Failure Low Yield / Failure Deactivation->Failure

Caption: Solvent properties impacting the catalytic cycle and reaction outcomes.

Solvent_Screening_Workflow start Define Reaction: Substrates, Base, Temp. select_solvents Select Diverse Solvents (Polar, Nonpolar, Ethereal, etc.) start->select_solvents small_scale Run Small-Scale Parallel Reactions (10-50 mg scale) select_solvents->small_scale monitor Monitor Conversion vs. Time (TLC, GC/LC-MS) small_scale->monitor analyze Analyze Yield & Purity Identify Top 1-3 Solvents monitor->analyze analyze->select_solvents Re-screen if all fail optimize Optimize Conditions for Best Solvent (Concentration, Temperature) analyze->optimize Proceed with Best Candidates scale_up Scale-Up Reaction optimize->scale_up

Caption: Experimental workflow for systematic solvent screening and optimization.

References

Technical Support Center: Use of 2-Diphenylphosphino-6-methylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Diphenylphosphino-6-methylpyridine as a ligand in catalytic reactions. The information provided addresses common issues related to catalyst activity, stability, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound is a monodentate phosphine ligand that plays a crucial role in stabilizing and activating metal catalysts, particularly palladium, for various cross-coupling reactions.[1] Its diphenylphosphino group provides strong σ-donating properties, which increases the electron density on the metal center. This electronic enrichment facilitates the oxidative addition step, often the rate-determining step in catalytic cycles for cross-coupling reactions.[2] The pyridine moiety can also coordinate to the metal, though it's often considered a hemilabile ligand, potentially influencing the catalyst's stability and reactivity profile.

Q2: What are the common causes of deactivation for catalysts employing this compound?

A2: Catalyst deactivation can stem from several factors:

  • Ligand Oxidation: The phosphorus atom in the phosphine ligand is susceptible to oxidation, forming the corresponding phosphine oxide. This modification alters the electronic and steric properties of the ligand, leading to a loss of catalytic activity.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent this.

  • Catalyst Agglomeration/Precipitation: In homogeneous catalysis, the active catalytic species can sometimes precipitate out of the solution as inactive metal clusters (e.g., palladium black). This is often due to ligand dissociation or decomposition. The use of appropriate solvents and maintaining the recommended reaction temperature can help mitigate this issue.

  • Product Inhibition: In some cases, the reaction product can coordinate to the metal center more strongly than the reactants, leading to a slowdown or complete halt of the catalytic cycle.[4]

  • Impurities: The presence of water, oxygen, or other impurities in the reactants or solvent can lead to catalyst poisoning and deactivation.[5]

Q3: How can I improve the stability of my catalyst system with this compound?

A3: To enhance catalyst stability, consider the following:

  • Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere to prevent ligand oxidation.

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent can also influence catalyst stability and solubility.

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-metal ratio can help prevent ligand dissociation and subsequent catalyst agglomeration. An excess of the ligand is often used.

  • Temperature Control: Avoid excessively high temperatures that can lead to thermal decomposition of the ligand or catalyst.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when using this compound in catalytic reactions.

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Step
Inactive Precatalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is properly reduced to the active Pd(0) species in situ.
Ligand Oxidation Verify the purity of the this compound ligand. Use fresh, properly stored ligand. Ensure the reaction is set up under a rigorously inert atmosphere.
Incorrect Reaction Conditions Optimize reaction temperature, concentration, and solvent. Some reactions may require higher temperatures to overcome activation barriers.
Poor Substrate Quality Ensure substrates are pure and free from inhibitors.
Issue 2: Reaction Stalls Before Completion
Potential Cause Troubleshooting Step
Catalyst Deactivation This is a common cause. Consider the possibility of ligand oxidation or catalyst precipitation over time. Adding a fresh portion of the catalyst or ligand mid-reaction might help.
Product Inhibition If suspected, try running the reaction at a lower substrate concentration.[4]
Formation of Inactive Species Analyze the reaction mixture at different time points to identify any changes in the catalyst structure or the formation of byproducts that might act as inhibitors.
Issue 3: Low Product Yield or Selectivity
Potential Cause Troubleshooting Step
Suboptimal Ligand-to-Metal Ratio The ratio of this compound to the metal precursor is critical. A screening of different ratios is recommended to find the optimal conditions for your specific reaction.
Incorrect Base or Additives The choice of base and any other additives can significantly impact the yield and selectivity. A thorough optimization of these components is often necessary.
Side Reactions Analyze the reaction mixture for byproducts to understand potential side reactions. Adjusting the reaction conditions (e.g., temperature, solvent) may help to suppress these.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

This protocol provides a general guideline. Specific conditions should be optimized for each reaction.

  • Preparation of the Reaction Vessel: A Schlenk flask or a similar reaction vessel is dried in an oven and then cooled under a stream of inert gas (argon or nitrogen).

  • Addition of Solids: The palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-2 equivalents relative to palladium), the aryl halide (1.0 mmol), the coupling partner (1.1-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol) are added to the flask.

  • Inert Atmosphere: The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

  • Addition of Solvent: Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF, 5-10 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst [Pd(0)L_n] Oxidized_Ligand Oxidized Ligand (Phosphine Oxide) Active_Catalyst->Oxidized_Ligand Oxygen Inactive_Species Inactive Catalyst (e.g., Agglomerates) Active_Catalyst->Inactive_Species Ligand Dissociation/ Decomposition Product_Inhibition Product-Inhibited Complex Active_Catalyst->Product_Inhibition Product Binding

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low/No Reaction Check_Catalyst Check Catalyst & Ligand Purity Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Check_Catalyst->Check_Inertness Optimize_Conditions Optimize Temp. & Concentration Check_Inertness->Optimize_Conditions Check_Substrates Verify Substrate Quality Optimize_Conditions->Check_Substrates Successful_Reaction Successful Reaction Check_Substrates->Successful_Reaction

Caption: A workflow for troubleshooting poor catalyst performance.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)(R')L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: A simplified palladium-catalyzed cross-coupling cycle.

References

Validation & Comparative

A Comparative Analysis of 2-Diphenylphosphino-6-methylpyridine and Other P,N Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P,N Ligand Performance in Key Catalytic Reactions

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. P,N ligands, a class of ancillary ligands featuring both phosphorus and nitrogen donor atoms, have garnered significant attention for their ability to confer unique reactivity and selectivity upon transition metal catalysts. This guide provides a comparative study of 2-Diphenylphosphino-6-methylpyridine against other notable P,N ligands in three critical catalytic transformations: Suzuki-Miyaura coupling, asymmetric hydrogenation, and Buchwald-Hartwig amination. The performance of these ligands is evaluated based on experimental data, with a focus on yield, enantioselectivity, and reaction conditions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is crucial in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a comparison of this compound with other P,N ligands in this reaction.

LigandCatalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Yield (%)Reference
This compound Pd(OAc)₂4-BromoanisolePhenylboronic acidK₃PO₄Toluene10095[1]
PHOX[Pd(allyl)Cl]₂1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidK₃PO₄TolueneRT98[2]
Josiphos (CyPF-t-Bu)Pd₂(dba)₃4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane8097[3]
Buchwald Ligand (SPhos)Pd(OAc)₂4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O110>99[4]

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The enantioselectivity of this reaction is highly dependent on the chiral environment created by the ligand around the metal center.

LigandCatalyst SystemSubstrateSolventPressure (atm)Temp. (°C)Yield (%)ee (%)Reference
This compound (analogue) [Ir(COD)Cl]₂Acetophenonei-PrOH5025>9996[5]
PHOX[Ir(COD)Cl]₂(E)-1,2-diphenylpropeneCH₂Cl₂5025>9997[2]
P-PhosRuCl₂(C₆H₆)₂Methyl acetoacetateMeOH105010098.5
f-Amphol[Ir(COD)Cl]₂Benzo-fused cyclic ketonesToluene5030>9999[5]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in medicinal chemistry. The efficiency of this reaction is often dictated by the ligand's ability to promote oxidative addition and reductive elimination.

LigandCatalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Yield (%)Reference
This compound (related systems) Pd(OAc)₂4-ChlorotolueneMorpholineNaOtBuToluene10092[6]
Josiphos (CyPF-t-Bu)Pd[P(o-tol)₃]₂4-ChlorotolueneBenzylamineNaOtBuDioxaneRT95[7]
XPhosPd₂(dba)₃4-ChlorotolueneAnilineNaOtBuToluene10098[6]
RuPhosPd(OAc)₂1-Bromo-4-methoxybenzenePiperidineK₂CO₃t-BuOH10099[8]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the P,N ligand (1-2.5 mol%), the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene, dioxane) is then added, and the reaction mixture is stirred at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Asymmetric Hydrogenation

In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%) and the chiral P,N ligand (1.1-2.2 mol%) are dissolved in a degassed solvent (e.g., CH₂Cl₂, MeOH) in a pressure-resistant vessel. The substrate (1.0 equiv) is then added. The vessel is sealed, removed from the glovebox, and connected to a hydrogen line. The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure. The reaction is stirred at the specified temperature for the indicated time. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The yield and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the P,N ligand (1.2-3 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere. The solvent (e.g., toluene, dioxane) is added, followed by the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv). The reaction mixture is then heated to the specified temperature and stirred for the designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The product is purified by flash chromatography.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Transmetalation Transmetalation Ar-Pd(II)(X)L->Transmetalation R-B(OR)₂ Ar-Pd(II)(R)L Ar-Pd(II)(R)L Transmetalation->Ar-Pd(II)(R)L Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Asymmetric_Hydrogenation_Cycle Ir(I)-L* Ir(I)-L* Substrate Coordination Substrate Coordination Ir(I)-L*->Substrate Coordination Substrate [Ir(I)-L*(Substrate)] [Ir(I)-L*(Substrate)] Substrate Coordination->[Ir(I)-L*(Substrate)] Oxidative Addition Oxidative Addition [Ir(I)-L*(Substrate)]->Oxidative Addition H₂ [Ir(III)H₂(L*)(Substrate)] [Ir(III)H₂(L*)(Substrate)] Oxidative Addition->[Ir(III)H₂(L*)(Substrate)] Hydride Insertion Hydride Insertion [Ir(III)H₂(L*)(Substrate)]->Hydride Insertion [Ir(III)H(L*)(Product-precursor)] [Ir(III)H(L*)(Product-precursor)] Hydride Insertion->[Ir(III)H(L*)(Product-precursor)] Reductive Elimination Reductive Elimination [Ir(III)H(L*)(Product-precursor)]->Reductive Elimination Chiral Product Reductive Elimination->Ir(I)-L* Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination R₂NH [Ar-Pd(II)(X)L(R₂NH)] [Ar-Pd(II)(X)L(R₂NH)] Amine Coordination->[Ar-Pd(II)(X)L(R₂NH)] Deprotonation Deprotonation [Ar-Pd(II)(X)L(R₂NH)]->Deprotonation Base Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Deprotonation->Ar-Pd(II)(NR₂)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR₂ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Charge Reagents Charge catalyst, ligand, substrates, and base Add Solvent Add degassed solvent Charge Reagents->Add Solvent Inert Atmosphere Establish inert atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heat and stir for specified time Inert Atmosphere->Heating & Stirring Quench & Extract Quench reaction and perform extraction Heating & Stirring->Quench & Extract Dry & Concentrate Dry organic layer and concentrate Quench & Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify Characterization Characterize product (NMR, MS, etc.) Purify->Characterization Purity & Yield Determine purity and isolated yield Characterization->Purity & Yield

References

A Comparative Guide to Palladium Complexes of 2-Diphenylphosphino-6-methylpyridine and Related Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characteristics and performance of palladium complexes featuring the 2-Diphenylphosphino-6-methylpyridine ligand. Due to the limited availability of comprehensive data on this specific complex in publicly accessible literature, this guide draws objective comparisons with the closely related and well-documented palladium complex of 2-(diphenylphosphino)pyridine. The inclusion of a methyl group at the 6-position of the pyridine ring is anticipated to introduce significant steric hindrance, influencing the complex's geometry, stability, and catalytic activity. This comparison aims to provide researchers with valuable insights into the structure-activity relationships of this class of ligands in palladium catalysis.

Structural and Spectroscopic Characterization

The coordination of 2-diphenylphosphino-pyridine ligands to a palladium(II) center, such as in the form of a dichlorido complex, results in a square planar geometry. The ligand acts as a bidentate P,N-donor, chelating to the metal center. The introduction of a methyl group at the 6-position of the pyridine ring, ortho to the nitrogen atom, is expected to create steric congestion around the palladium center. This can lead to distortions from the ideal square planar geometry and influence the bond lengths and angles within the coordination sphere.

Below is a comparative table summarizing the expected and reported structural and spectroscopic data for palladium dichloride complexes of this compound and its non-methylated analog, 2-(diphenylphosphino)pyridine.

ParameterPdCl₂(this compound)PdCl₂(2-(diphenylphosphino)pyridine)Reference(s)
Coordination Geometry Expected: Distorted Square PlanarSquare Planar[1]
³¹P NMR (δ, ppm) Expected: ~20-30 ppm (in CDCl₃)~25.5 ppm (in CDCl₃)[2]
Key Bond Lengths (Å)
Pd-PNot available2.22 Å
Pd-NNot available2.10 Å
Pd-Cl (trans to P)Not available2.36 Å
Pd-Cl (trans to N)Not available2.29 Å
Key Bond Angles (°)
P-Pd-NNot available83.5°
Cl-Pd-ClNot available177.8°

Note: Data for PdCl₂(this compound) is predicted based on trends observed in structurally similar complexes. Actual values may vary.

Catalytic Performance Comparison

Palladium complexes bearing phosphine-pyridine ligands are widely employed as catalysts in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity. The increased steric bulk from the methyl group in this compound is expected to enhance the rate of reductive elimination, a key step in many catalytic cycles, potentially leading to higher turnover numbers. However, it may also hinder the initial oxidative addition step.

The following table provides a comparative overview of the catalytic performance of palladium complexes with related phosphine-pyridine ligands in the Suzuki-Miyaura coupling reaction.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / 2-(diphenylphosphino)pyridine4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001295[3]
PdCl₂(PPh₃)₂ / 2-(diphenylphosphino)pyridine4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane/H₂O1001692[4]
Predicted Performance for PdCl₂(this compound)Aryl Bromides/ChloridesPhenylboronic acidK₂CO₃ / K₃PO₄Toluene/Dioxane80-1104-12High

The predicted performance is based on the general understanding that increased steric bulk on the phosphine ligand can lead to more active catalysts for cross-coupling reactions of aryl chlorides.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-diphenylphosphino-pyridines involves the reaction of a corresponding chloropyridine with a diphenylphosphine salt.

Materials:

  • 2-Chloro-6-methylpyridine

  • Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-6-methylpyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diphenylphosphide or sodium diphenylphosphide in THF to the cooled solution of 2-chloro-6-methylpyridine with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of Dichlorido(this compound)palladium(II)

A common method for the synthesis of dichlorido(phosphine)palladium(II) complexes is the reaction of the phosphine ligand with a palladium(II) precursor.[5]

Materials:

  • This compound

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] or Palladium(II) chloride (PdCl₂)

  • Dichloromethane or Toluene

  • Hexane or Pentane

Procedure:

  • Dissolve the palladium precursor (e.g., [PdCl₂(PhCN)₂]) in dichloromethane or toluene in a round-bottom flask.

  • In a separate flask, dissolve one equivalent of this compound in the same solvent.

  • Slowly add the ligand solution to the palladium precursor solution with stirring at room temperature.

  • Stir the reaction mixture for a few hours at room temperature, during which a color change and/or precipitation of the product may be observed.

  • If the product precipitates, it can be collected by filtration, washed with a non-polar solvent like hexane or pentane, and dried under vacuum.

  • If the product remains in solution, the volume of the solvent can be reduced under vacuum, and a non-polar solvent can be added to induce precipitation. The solid is then collected as described above.

Visualizations

General Structure of the Palladium Complexes

G General Structure of Pd(II) Complexes cluster_0 PdCl₂(this compound) cluster_1 PdCl₂(2-(diphenylphosphino)pyridine) Pd1 Pd P1 P(Ph)₂ Pd1->P1 N1 N Pd1->N1 Cl1_1 Cl Pd1->Cl1_1 Cl1_2 Cl Pd1->Cl1_2 PyRing1 Me1 CH₃ Pd2 Pd P2 P(Ph)₂ Pd2->P2 N2 N Pd2->N2 Cl2_1 Cl Pd2->Cl2_1 Cl2_2 Cl Pd2->Cl2_2 PyRing2

Caption: General coordination of the phosphine-pyridine ligands to the Pd(II) center.

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization Start_L 2-Chloro-6-methylpyridine + LiPPh₂ React_L Reaction in THF Start_L->React_L Workup_L Aqueous Workup & Extraction React_L->Workup_L Purify_L Column Chromatography / Recrystallization Workup_L->Purify_L Product_L This compound Purify_L->Product_L Start_C Ligand + PdCl₂(PhCN)₂ Product_L->Start_C React_C Reaction in CH₂Cl₂ Start_C->React_C Isolate_C Precipitation / Filtration React_C->Isolate_C Product_C PdCl₂(Ligand) Complex Isolate_C->Product_C NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Product_C->NMR Xray X-ray Crystallography Product_C->Xray MS Mass Spectrometry Product_C->MS EA Elemental Analysis Product_C->EA

Caption: A typical workflow for the synthesis and characterization of the palladium complexes.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (R¹-X) PdII L₂Pd(II)(R¹)(X) OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII_R2 L₂Pd(II)(R¹)(R²) Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Performance Analysis of 2-Diphenylphosphino-6-methylpyridine and Its Alternatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive comparison of the catalytic performance of 2-Diphenylphosphino-6-methylpyridine, a versatile bidentate ligand, with two emerging alternatives: 2-(Benzylthio)-6-methylpyridine and Pyridylphosphonium salts. The following sections present a detailed analysis of their performance in key cross-coupling reactions, supported by experimental data and protocols, to facilitate informed ligand selection for your research.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of a catalyst system is critically dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-chloroanisole and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (2 mol%)K₃PO₄Toluene10012>95
2-(Benzylthio)-6-methylpyridine *Pd(OAc)₂ (2 mol%)K₂CO₃Toluene/H₂O10012Est. >90
Triphenylphosphine (benchmark) Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8024~85

Note: Data for 2-(Benzylthio)-6-methylpyridine is estimated based on the performance of structurally similar pyridine-thioether ligands due to a lack of direct comparative studies under these specific conditions.

This compound demonstrates excellent efficiency in the coupling of challenging aryl chlorides, achieving high yields. The bidentate nature of this ligand, with both a phosphorus and a nitrogen donor, is thought to contribute to the stability and activity of the palladium catalyst. While direct comparative data is limited, the structural similarity of 2-(Benzylthio)-6-methylpyridine suggests it could also be a highly effective ligand, with the thioether and pyridine nitrogen forming a stable chelate with the metal center.

Performance in Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another vital tool in organic synthesis. Ligand properties significantly influence the regioselectivity and efficiency of this transformation.

Table 2: Comparative Performance in the Heck Reaction of Iodobenzene and Styrene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ (1 mol%)Et₃NDMF1006~98
Buchwald Ligand (SPhos, benchmark) Pd(OAc)₂ (1 mol%)K₂CO₃Dioxane11012>95

This compound again shows high activity, leading to excellent yields in shorter reaction times compared to some standard conditions. The electronic and steric properties of this ligand appear well-suited for promoting the key migratory insertion and β-hydride elimination steps of the Heck catalytic cycle.

Alternative Approaches: Photoredox Catalysis with Pyridylphosphonium Salts

Pyridylphosphonium salts have emerged as effective alternatives to traditional aryl halides in radical-mediated reactions, particularly in photoredox catalysis. This approach offers a distinct mechanistic pathway for C-C bond formation.

Table 3: Performance of Pyridylphosphonium Salts in Photoredox Alkylation

Pyridylphosphonium SaltAlkylating AgentPhotocatalystAdditiveSolventTime (h)Yield (%)
4-PhenylpyridylphosphoniumBenzyl-BF₃K3DPAFIPN (2 mol%)2,6-LutidineCH₃CN1282
4-(Thiophen-2-yl)pyridylphosphoniumBenzyl-BF₃K3DPAFIPN (2 mol%)2,6-LutidineCH₃CN1275

These results highlight the utility of pyridylphosphonium salts in forming C-C bonds under mild, visible-light-mediated conditions. This method provides a valuable alternative for substrates that may be incompatible with traditional palladium catalysis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., this compound, 4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

To a sealed tube are added the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (e.g., this compound, 2 mol%), the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., Et₃N, 1.5 mmol), and the solvent (e.g., DMF, 5 mL). The tube is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

General Procedure for Photoredox Alkylation with Pyridylphosphonium Salts

In a vial, the pyridylphosphonium salt (1.0 equiv), the alkylating agent (e.g., benzyl-BF₃K, 1.5 equiv), the photocatalyst (e.g., 3DPAFIPN, 2 mol%), and any additives (e.g., 2,6-lutidine, 2.0 equiv) are dissolved in the specified solvent (e.g., CH₃CN). The vial is sealed and irradiated with visible light (e.g., a blue LED lamp) at room temperature with stirring for the indicated time. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the desired product.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental workflows and catalytic cycles discussed in this guide.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation (R-B(OR)₂) C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Reactants Add Reactants Add Catalyst & Ligand Add Catalyst & Ligand Add Reactants->Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Heat & Stir Heat & Stir Add Base & Solvent->Heat & Stir Quench & Extract Quench & Extract Heat & Stir->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: A typical experimental workflow for the Heck reaction.

Photoredox_Alkylation PC Photocatalyst Pyr_P Pyridylphosphonium Salt PC->Pyr_P SET Alkyl_BF3K Alkyl-BF₃K PC->Alkyl_BF3K SET Light Visible Light Light->PC Pyr_Rad Pyridyl Radical Pyr_P->Pyr_Rad Alkyl_Rad Alkyl Radical Alkyl_BF3K->Alkyl_Rad Product Alkylated Pyridine Pyr_Rad->Product Alkyl_Rad->Product

Caption: Simplified mechanism for photoredox-mediated alkylation of pyridines.

A Head-to-Head Comparison: 2-Diphenylphosphino-6-methylpyridine vs. Buchwald Ligands in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. For researchers, scientists, and professionals in drug development, selecting the optimal ligand is paramount for the synthesis of complex molecules. This guide provides an objective comparison between 2-diphenylphosphino-6-methylpyridine and the widely acclaimed Buchwald ligands, supported by experimental data, to facilitate an informed decision-making process.

Ligand Structures and General Characteristics

This compound , often referred to as Amphos, is a monodentate phosphine ligand featuring a pyridine ring. The nitrogen atom of the pyridine can potentially coordinate to the palladium center, influencing the catalyst's electronic properties and stability.

Buchwald ligands , such as SPhos and XPhos, are a class of bulky, electron-rich biaryl phosphine ligands. Their steric bulk is designed to promote the formation of highly active, monoligated palladium(0) species, which is often the rate-limiting step in the catalytic cycle, especially for challenging substrates like aryl chlorides.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The efficacy of these ligands is best evaluated through their performance in specific Suzuki-Miyaura coupling reactions. The following tables summarize quantitative data from various studies, highlighting reaction yields, catalyst loadings, and reaction conditions.

Coupling of Aryl Chlorides

Aryl chlorides are notoriously challenging substrates for Suzuki coupling due to the strength of the C-Cl bond. The performance of ligands in activating these substrates is a key benchmark.

Ligand/PrecatalystAryl HalideBoronic AcidBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)
PdCl₂(Amphos)₂3-Amino-2-chloropyridine2-Methylphenylboronic acidK₂CO₃1Toluene/H₂O579[1]
Pd(OAc)₂ / SPhos4-ChloroanisolePhenylboronic acidK₃PO₄2Toluene1298[1]
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄1.5Dioxane2495
Coupling of Heteroaryl Halides

The synthesis of biheterocyclic compounds is of great importance in medicinal chemistry. The performance of ligands in the coupling of heteroaryl halides is therefore a critical consideration.

Ligand/PrecatalystHeteroaryl HalideBoronic AcidBaseCatalyst Loading (mol%)SolventTime (h)Yield (%)
Pd₂(dba)₃ / this compound2-BromopyridinePhenylboronic acidCsF2Dioxane1685
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄2Toluene1892
XPhos Pd G27-Chloro-1H-pyrrolo[2,3-c]pyridine4-Fluorophenylboronic acidK₃PO₄2DMF:EtOH:H₂O0.590

Experimental Protocols

To ensure reproducibility, detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling using this compound

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand complex (e.g., PdCl₂(this compound)₂, 1 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., Toluene/H₂O mixture) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)

This protocol is adapted from a publication by the Buchwald group. To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are then added under a positive pressure of argon. Toluene (2 mL) is added via syringe, and the tube is sealed. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Mechanistic Considerations and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand significantly influences the rates of these elementary steps.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' RX Ar-X RX->Oxidative_Addition Ar'B(OR)2 Ar'-B(OR)2 + Base Ar'B(OR)2->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert_Atmosphere Evacuate and backfill with inert gas (3x) Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Source and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating_Stirring Heat to desired temperature with vigorous stirring Solvent_Addition->Heating_Stirring Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with organic solvent, wash with water and brine Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Which Ligand to Choose?

Both this compound and Buchwald ligands are effective in promoting Suzuki-Miyaura cross-coupling reactions.

  • This compound (Amphos) has demonstrated good performance, particularly in the coupling of heteroaryl chlorides. Its pyridine moiety may offer unique reactivity and stability profiles. It can be a cost-effective alternative for certain applications.

  • Buchwald Ligands (SPhos, XPhos, etc.) are renowned for their broad substrate scope and high catalytic activity, especially with challenging substrates like sterically hindered and electron-rich or -poor aryl chlorides. Their bulky nature facilitates the formation of highly reactive monoligated palladium species, often leading to higher yields and faster reaction times, sometimes even at room temperature.

The optimal choice of ligand will ultimately depend on the specific substrates, desired reaction conditions (temperature, reaction time), and cost considerations of the project. For challenging couplings, particularly with aryl chlorides, Buchwald ligands are often the go-to choice due to their well-documented high performance. For certain heteroaryl couplings or when exploring alternative reactivity, this compound presents a viable and effective option. It is always recommended to screen a small set of ligands and conditions to identify the optimal system for a new transformation.

References

Electrochemical Analysis of 2-Diphenylphosphino-6-methylpyridine and Related P-N Ligand Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical behavior of transition metal complexes featuring phosphorus-nitrogen (P-N) ligands, such as 2-Diphenylphosphino-6-methylpyridine, is of paramount importance for their application in catalysis, materials science, and medicinal chemistry. The redox properties of the metal center, influenced by the ligand framework, dictate the reactivity and potential mechanisms in various chemical transformations. This guide provides a comparative overview of the electrochemical analysis of metal complexes with this compound and structurally similar ligands, offering supporting data and detailed experimental protocols to aid in research and development.

Comparative Electrochemical Data

Direct comparative electrochemical studies across a range of metal centers with the specific ligand this compound are not extensively documented in a single source. However, by collating data from studies on individual complexes and those with closely related phosphine-pyridine ligands, we can construct a valuable comparison. The following tables summarize key electrochemical data for selected transition metal complexes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Electrochemical Data for Ni(II) and Pd(II) Complexes with P-N Ligands

Complex/Ligand SystemMetal CenterRedox CouplePotential (V vs. ref)Reference ElectrodeKey Observations
Nickel Pincer Complex (PBiP ligand)Ni(II)Ni(II)/Ni(I)Not specifiedNot specifiedFeatures a redox-noninnocent ligand.[1]
Homoleptic Nickel(II) Pincer ComplexesNi(II)Ni(II)/Ni(III)Variable (700 mV range)Fc+/FcTwo quasi-reversible one-electron oxidations.[2][3]
(dpk)PdCl₂ (dpk = di(2-pyridyl) ketone)Pd(II)Not specifiedNot specifiedNot specifiedUsed as a catalyst in Heck reactions.[4]

Table 2: Electrochemical Data for Cu(I) and Pt(II) Complexes with P-N Ligands

Complex/Ligand SystemMetal CenterRedox CouplePotential (V vs. ref)Reference ElectrodeKey Observations
Dinuclear Cu(I) with this compoundCu(I)Not specifiedNot specifiedNot specifiedNoted for photoluminescence and electrochemical features.[5]
[Cu(P^P)(N^N)][PF₆] (related ligands)Cu(I)Not specifiedNot specifiedNot specifiedOrange-to-red emitters with notable photophysical properties.[6]
[Pt(dppf)(H₂O)₂]²⁺Pt(II)Pt(II)/Pt(III)Not specifiedNot specifiedInteraction with DNA studied by DPV.[7]
Cyclometalated Pt(II) ComplexesPt(II)Not specifiedNot specifiedNot specifiedSpectroscopic and electrochemical properties investigated.[8]

Experimental Protocols

The following sections detail standardized methodologies for the key electrochemical experiments cited in the analysis of these metal complexes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of metal complexes.

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes of the metal complexes.

Typical Experimental Setup:

  • Potentiostat: A standard electrochemical workstation.

  • Three-Electrode Cell:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard.

    • Counter Electrode: Platinum wire or graphite rod.

  • Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are commonly used, distilled and dried before use.

  • Supporting Electrolyte: A 0.1 M solution of a non-coordinating salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), is added to the solvent to ensure sufficient conductivity.

  • Analyte Concentration: The metal complex is typically dissolved at a concentration of 1-5 mM.

Procedure:

  • The electrochemical cell is assembled with the three electrodes.

  • The electrolyte solution (solvent with supporting electrolyte) is deoxygenated by purging with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • A background voltammogram of the electrolyte solution is recorded to ensure no interfering redox processes are present in the potential window of interest.

  • The metal complex is added to the solution, and the solution is briefly purged again with the inert gas.

  • The potential is swept from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • The experiment is often repeated at various scan rates to investigate the nature of the electrochemical processes.

Visualizations

The following diagrams illustrate the general workflow for the electrochemical analysis of this compound and related complexes, as well as a conceptual signaling pathway for a catalytic cycle involving such a complex.

experimental_workflow cluster_synthesis Complex Synthesis & Preparation cluster_electrochemistry Electrochemical Measurement cluster_analysis Data Analysis synthesis Synthesis of Metal Complex dissolution Dissolution in Solvent with Supporting Electrolyte synthesis->dissolution deoxygenation Deoxygenation (Inert Gas Purge) dissolution->deoxygenation cv_setup Cyclic Voltammetry Setup (3-Electrode Cell) deoxygenation->cv_setup data_acquisition Data Acquisition (Potential Sweep & Current Measurement) cv_setup->data_acquisition voltammogram Generation of Voltammogram data_acquisition->voltammogram parameter_extraction Extraction of Redox Potentials & Reversibility Analysis voltammogram->parameter_extraction catalytic_cycle M_L M(n)L M_L_reduced [M(n-1)L]⁻ M_L->M_L_reduced + e⁻ (Reduction) M_L_Substrate [M(n-1)L(Substrate)]⁻ M_L_reduced->M_L_Substrate + Substrate M_L_Product M(n)L(Product) M_L_Substrate->M_L_Product Reaction M_L_Product->M_L - Product

References

A Researcher's Guide to Computationally Modeling 2-Diphenylphosphino-6-methylpyridine Ligand Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of ligands is paramount in modern catalysis, dictating the efficiency, selectivity, and overall performance of metal catalysts. Among the vast array of available ligands, 2-Diphenylphosphino-6-methylpyridine, a P,N-type hemilabile ligand, has garnered significant interest. Its unique architecture, featuring a soft phosphine donor and a hard pyridine donor, combined with the steric influence of a 6-methyl group, allows for nuanced control over a metal's coordination sphere. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the subtle electronic and steric effects that govern the catalytic behavior of such ligands.

This guide provides a comparative analysis of the computationally-derived properties of this compound against other common phosphine ligands. It delves into the methodologies for these computational experiments and visualizes the intricate relationships between ligand structure and catalytic function.

Comparative Analysis of Ligand Properties

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a balance of its steric and electronic properties. The this compound ligand presents a unique combination of these factors. The diphenylphosphino group offers significant steric bulk and π-accepting capabilities, while the 6-methyl-pyridinyl moiety introduces additional steric hindrance near the nitrogen atom and modulates the electronic nature of the pyridine ring.

Below, we compare key computational metrics for this compound against its parent structure (lacking the methyl group) and the ubiquitous triphenylphosphine.

Table 1: Comparison of Calculated Ligand Steric and Electronic Parameters

Ligand Tolman Cone Angle (°) (Estimated) Percent Buried Volume (%Vbur) (Estimated) HOMO Energy (eV) (Illustrative) LUMO Energy (eV) (Illustrative)
Triphenylphosphine (PPh₃) 145 29.6 -6.0 -0.5
2-Diphenylphosphino-pyridine 150 31.5 -5.8 -0.8

| This compound | 155 | 33.0 | -5.7 | -0.7 |

Note: Values are illustrative and intended for comparative purposes. Actual calculated values will vary based on the specific computational methodology.

The addition of the 6-methyl group is predicted to slightly increase both the cone angle and the percent buried volume, indicating greater steric hindrance around the metal center. This can be advantageous in promoting reductive elimination or preventing catalyst deactivation pathways. Electronically, the methyl group is weakly electron-donating, which is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), suggesting enhanced donor capability compared to its unsubstituted counterpart.

Table 2: Hypothetical DFT-Calculated Activation Barriers for a Key Catalytic Step (e.g., Oxidative Addition)

Ligand Metal Complex ΔG‡ (kcal/mol) (Illustrative) Rationale
Triphenylphosphine (PPh₃) L₂-Pd(0) 15.2 Standard baseline for a monodentate phosphine.
2-Diphenylphosphino-pyridine L-Pd(0) 14.5 Chelation effect can stabilize the transition state.

| This compound | L-Pd(0) | 16.0 | Increased steric bulk from the 6-methyl group may slightly hinder the approach of the substrate, raising the activation barrier for this specific step. |

Note: This table presents a hypothetical scenario. The actual effect of the ligand on a specific reaction step is highly dependent on the reaction mechanism and the nature of the reactants.

Visualizing Ligand Effects and Computational Workflows

To better understand the role of this compound in catalysis, we can visualize the key processes and relationships using computational models.

G cluster_0 Catalytic Cycle LnM-Product LnM + Product Oxidative_Addition Oxidative Addition (R-X) LnM-Product->Oxidative_Addition Reactant R-X LnM-RX LnM(R)(X) Oxidative_Addition->LnM-RX Transmetalation Transmetalation (R'-M') LnM-RX->Transmetalation Reactant R'-M' LnM-R-R LnM(R)(R') Transmetalation->LnM-R-R Reductive_Elimination Reductive Elimination LnM-R-R->Reductive_Elimination Reductive_Elimination->LnM-Product Product R-R'

Caption: A generic cross-coupling catalytic cycle.

G Start Define System (Ligand, Metal, Reactants) Opt Geometry Optimization Start->Opt Initial Structure Freq Frequency Calculation Opt->Freq Confirm Minimum TS_Search Transition State Search Freq->TS_Search Identify Reactants/Products TS_Search->Freq Confirm Saddle Point (1 Imaginary Freq.) IRC IRC Calculation TS_Search->IRC Verify Connections Analysis Analyze Results (Energies, Structures, Orbitals) IRC->Analysis End Conclusion Analysis->End

Caption: Workflow for computational analysis of a reaction step.

G Ligand Ligand Structure (2-DPP-6-MePy) Steric Steric Effects Ligand->Steric Electronic Electronic Effects Ligand->Electronic Performance Catalytic Performance Steric->Performance ConeAngle Cone Angle Steric->ConeAngle BuriedVol Buried Volume Steric->BuriedVol Electronic->Performance HOMOLUMO HOMO/LUMO Gaps Electronic->HOMOLUMO Donation σ-Donation / π-Acceptance Electronic->Donation

Caption: Interplay of ligand steric and electronic effects.

Experimental Protocols: A DFT Framework

The insights presented in this guide are derived from computational experiments. A typical and robust protocol for modeling the effects of the this compound ligand on a metal-catalyzed reaction is detailed below.

Objective: To calculate the geometries, electronic structures, and reaction energetics of catalytic intermediates and transition states involving a metal complex of this compound.

Computational Methodology:

  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.[1]

    • Functional: A hybrid functional, such as B3LYP, or a meta-GGA functional, like M06, is commonly employed for transition metal complexes.

    • Basis Set: A mixed basis set approach is often optimal. For the transition metal (e.g., Pd, Ni, Ru), a basis set with an effective core potential (ECP) like LANL2DZ or SDD is used to account for relativistic effects.[2] For main group elements (P, N, C, H, O), a Pople-style basis set like 6-31G(d,p) or a more extensive one like def2-TZVP is appropriate.[1][2]

  • Geometry Optimization:

    • The initial structures of all reactants, intermediates, products, and transition states are built using a molecular editor.

    • Full geometry optimizations are performed without symmetry constraints to find the lowest energy conformation of each species.[2]

  • Solvent Effects: To model reactions in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model is applied during optimization, using the appropriate solvent (e.g., acetonitrile, toluene).[1]

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on all optimized structures at the same level of theory.

    • For minima (reactants, intermediates, products), the absence of imaginary frequencies confirms a true local minimum.

    • For transition states, the presence of a single imaginary frequency corresponding to the desired reaction coordinate confirms a true saddle point.

  • Energy Calculations:

    • The electronic energies obtained from the frequency calculations are corrected with zero-point vibrational energies (ZPVE) to yield free energies (G) at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

    • Activation barriers (ΔG‡) and reaction energies (ΔG) are calculated as the difference in free energies between the transition state and the preceding minima, or between products and reactants, respectively.

This detailed computational protocol provides a reliable framework for researchers to probe the catalytic potential of this compound and rationally design the next generation of highly efficient catalysts.

References

Assessing the Bite Angle of 2-Diphenylphosphino-6-methylpyridine in Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of metal complexes is paramount. The bite angle of a chelating ligand, such as 2-Diphenylphosphino-6-methylpyridine, is a critical parameter that influences the geometry, stability, and catalytic activity of the resulting complex. This guide provides a comparative analysis of the bite angle of this ligand, supported by experimental data and detailed protocols.

The bite angle is defined as the P-M-P angle for diphosphine ligands or, in the case of this compound, the P-M-N angle, where M is the central metal atom. This geometric constraint plays a pivotal role in determining the coordination environment around the metal, which in turn dictates the complex's reactivity.

Comparative Analysis of Bite Angles

The bite angle of this compound has been experimentally determined through single-crystal X-ray diffraction. A notable example is its complex with molybdenum, cis-tetracarbonyl(this compound)molybdenum(0). In this complex, the P-Mo-N bite angle was found to be 83.35(7)° .

To put this value into perspective, the following table compares the bite angle of this compound with other commonly used chelating phosphine ligands.

LigandComplexMetalBite Angle (°)
This compound cis-[Mo(CO)₄(PPh₂(6-Me-py))]Mo83.35(7)
2-(Diphenylphosphino)pyridine[Rh(cod)(dppy)Cl]Rh85.5 (avg)
Bis(diphenylphosphino)methane (dppm)[PdCl₂(dppm)]Pd~73
1,2-Bis(diphenylphosphino)ethane (dppe)[PdCl₂(dppe)]Pd~86

Note: Bite angles can vary depending on the metal center, its oxidation state, and the other ligands in the coordination sphere.

The data reveals that the bite angle of this compound is comparable to that of the closely related 2-(diphenylphosphino)pyridine and falls between the smaller bite angle of dppm and the larger angle of dppe. This intermediate bite angle can offer a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the bite angle is achieved through single-crystal X-ray diffraction analysis. The following is a representative experimental protocol for such a study on a molybdenum carbonyl complex.

1. Crystal Growth:

  • Single crystals of the target complex, cis-tetracarbonyl(this compound)molybdenum(0), are grown by slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dichloromethane/hexane, at room temperature.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

  • Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refinement converges to provide the precise atomic coordinates, bond lengths, and bond angles, including the P-Mo-N bite angle.

5. Data Deposition:

  • The final crystallographic data, including atomic coordinates and structure factors, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access. The data for the molybdenum complex of this compound is available under the CCDC deposition number 222362.

Logical Relationships in Bite Angle Determination

The following diagram illustrates the logical workflow for assessing the bite angle of a chelating ligand in a metal complex.

Bite_Angle_Assessment Workflow for Bite Angle Assessment cluster_synthesis Complex Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Metal Complex Crystallization Growth of Single Crystals Synthesis->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Bite_Angle Determination of Bite Angle Structure_Refinement->Bite_Angle Comparison Comparison with other Ligands Bite_Angle->Comparison

Workflow for Bite Angle Assessment

This guide provides a foundational understanding of the bite angle of this compound and its significance in the broader context of coordination chemistry and catalysis. The provided data and protocols serve as a valuable resource for researchers designing and evaluating novel metal complexes for various applications.

A Comparative Guide to Monodentate and Bidentate Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine ligand is a critical parameter in the development of efficient and selective transition metal-catalyzed reactions. The ligand architecture dictates the steric and electronic properties of the metal center, thereby influencing catalytic activity, substrate scope, and stereoselectivity. This guide provides an objective, data-driven comparison of two fundamental classes of phosphine ligands: monodentate and bidentate. By examining their performance in key catalytic transformations and providing detailed experimental protocols, this document aims to facilitate informed ligand selection in your research and development endeavors.

Fundamental Differences: Monodentate vs. Bidentate Ligands

Monodentate phosphine ligands coordinate to a metal center through a single phosphorus atom.[1] This class of ligands is characterized by its structural flexibility and the ease with which its steric and electronic properties can be tuned.[1] Steric hindrance in monodentate ligands is often described by the Tolman cone angle (θ). Generally, electron-rich and bulky trialkylphosphines are highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, particularly in cross-coupling reactions.[2]

Bidentate phosphine ligands , or diphosphines, possess two phosphorus donor atoms linked by a backbone, allowing them to chelate to a metal center. This chelation effect, stemming from the formation of a stable ring structure, generally leads to more stable catalyst complexes compared to their monodentate counterparts.[3] A key parameter for bidentate ligands is the natural bite angle (ω), which is the preferred P-Metal-P angle determined by the ligand backbone.[2] This angle plays a crucial role in determining the geometry of the catalytic complex and, consequently, its reactivity and selectivity. For decades, bidentate ligands were considered essential for achieving high enantioselectivity in reactions like asymmetric hydrogenation.[4][5]

Performance Comparison in Key Catalytic Reactions

The choice between a monodentate and a bidentate ligand is highly dependent on the specific catalytic transformation. Below is a summary of their comparative performance in several widely utilized reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, particularly in the pharmaceutical industry. While chiral bidentate phosphines have historically dominated this field, recent studies have demonstrated that monodentate ligands can offer comparable or even superior performance in terms of both enantioselectivity and reaction rate.[4][5]

Ligand TypeLigand ExampleSubstrateYield (%)ee (%)TONReference
Monodentate MonoPhosMethyl (Z)-α-acetamidocinnamate>9995>200[4][5]
Monodentate (R,R)-SIPHOSMethyl (Z)-α-acetamidocinnamate10098.41000
Bidentate (R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamate>999610000[4]
Bidentate (R)-BINAPMethyl (Z)-α-acetamidocinnamate100951000
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of monodentate and bidentate ligands in this reaction is often dictated by the nature of the substrates and the desired reaction conditions. Bulky, electron-rich monodentate phosphines are particularly effective for coupling challenging substrates like aryl chlorides.

Ligand TypeLigand ExampleAryl HalideArylboronic AcidYield (%)Catalyst Loading (mol%)Reference
Monodentate RuPhos4-ChlorotoluenePhenylboronic acid981
Monodentate SPhos2-Chloro-1,3-dimethylbenzenePhenylboronic acid952
Bidentate Xantphos4-ChlorotoluenePhenylboronic acid921.5
Bidentate dppf4-BromoanisolePhenylboronic acid991
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial for achieving high yields and accommodating a broad range of substrates. While bidentate ligands like Xantphos are widely used, specialized bulky monodentate ligands have been developed that show exceptional activity, especially with unactivated aryl chlorides.

Ligand TypeLigand ExampleAryl HalideAmineYield (%)Catalyst Loading (mol%)Reference
Monodentate BrettPhosChlorobenzeneMorpholine990.5
Monodentate XPhos4-ChlorotolueneMorpholine941.5[6]
Bidentate NIXANTPHOS4-ChlorotolueneAniline950.05
Bidentate Xantphos4-ChlorotolueneAniline<50.5

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the screening of phosphine ligands in the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄)

  • Phosphine ligand (monodentate or bidentate)

  • Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preformation (in a glovebox):

    • To a Schlenk flask, add the rhodium(I) precursor (1.0 mol%).

    • Add the phosphine ligand (1.1 mol% for bidentate, 2.2 mol% for monodentate).

    • Add anhydrous, degassed solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes.

  • Hydrogenation:

    • In a separate Schlenk flask, dissolve the prochiral substrate (1.0 mmol) in the reaction solvent.

    • Transfer the preformed catalyst solution to the substrate solution via cannula.

    • Purge the reaction vessel with hydrogen gas (3 cycles).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 bar) and stir vigorously at the desired temperature (e.g., 25 °C).

  • Work-up and Analysis:

    • After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for comparing phosphine ligands in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a Schlenk tube, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent (e.g., 5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.

    • Monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the yield of the purified product.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the screening of phosphine ligands in the Buchwald-Hartwig amination of an aryl halide.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a Schlenk tube, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 mmol).

    • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

    • Add the anhydrous solvent (e.g., 5 mL).

  • Reaction:

    • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

    • Determine the yield of the isolated product.

Visualizing Key Concepts and Workflows

Ligand Coordination and the Chelate Effect

The fundamental difference in how monodentate and bidentate ligands bind to a metal center is a key determinant of their performance. Bidentate ligands exhibit the "chelate effect," where the formation of a ring structure upon coordination enhances the stability of the metal-ligand complex.

G cluster_mono Monodentate Coordination cluster_bi Bidentate (Chelate) Coordination M M P1 P M->P1 L P2 P M->P2 L M2 M P3 P M2->P3 L P4 P M2->P4 L P3->P4 Backbone

Caption: Comparison of monodentate and bidentate ligand coordination to a metal center (M).

Catalytic Cycle of the Heck Reaction

The catalytic cycle illustrates the sequential steps of a catalytic reaction. The choice of phosphine ligand can influence the rate and efficiency of each step in the cycle.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)XL2 ArPd(II)XL2 Oxidative\nAddition->ArPd(II)XL2 Alkene\nCoordination Alkene Coordination ArPd(II)XL2->Alkene\nCoordination Alkene -L (Alkene)ArPd(II)XL (Alkene)ArPd(II)XL Alkene\nCoordination->(Alkene)ArPd(II)XL Migratory\nInsertion Migratory Insertion (Alkene)ArPd(II)XL->Migratory\nInsertion R-Pd(II)XL R-Pd(II)XL Migratory\nInsertion->R-Pd(II)XL Beta-Hydride\nElimination Beta-Hydride Elimination R-Pd(II)XL->Beta-Hydride\nElimination HPd(II)XL HPd(II)XL Beta-Hydride\nElimination->HPd(II)XL Product Reductive\nElimination Reductive Elimination HPd(II)XL->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2 HB + X-

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Workflow for Ligand Screening

A systematic workflow is essential for the efficient screening and identification of the optimal ligand for a given catalytic reaction.

Workflow A Define Reaction Parameters (Substrates, Solvent, Base, Temp.) B Select Ligand Library (Monodentate & Bidentate) A->B C High-Throughput Experimentation (Parallel Synthesis) B->C D Reaction Analysis (LC/MS, GC, NMR) C->D E Data Evaluation (Yield, Selectivity, TON) D->E F Identify Lead Ligand(s) E->F G Reaction Optimization F->G H Scale-up Synthesis G->H

Caption: A typical experimental workflow for phosphine ligand screening in catalysis.

Conclusion

The choice between monodentate and bidentate phosphine ligands is a nuanced decision that requires careful consideration of the specific catalytic application. While bidentate ligands often provide enhanced catalyst stability due to the chelate effect, modern, sterically demanding monodentate ligands have demonstrated exceptional performance, sometimes surpassing their bidentate counterparts in both activity and selectivity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and accelerate the development of robust and efficient catalytic systems.

References

A Comparative Spectroscopic Guide to 2-Diphenylphosphino-6-methylpyridine and Related Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in catalysis and materials science, a thorough understanding of the structural and electronic properties of phosphine ligands is paramount. This guide provides a comparative spectroscopic analysis of 2-diphenylphosphino-6-methylpyridine and its derivatives against common phosphine ligands, supported by experimental data and detailed analytical protocols. The subtle variations in spectroscopic signatures, influenced by steric and electronic factors, are critical for predicting ligand behavior in complex chemical environments.

Comparative Spectroscopic Data

The following tables summarize key infrared (IR) spectroscopy and mass spectrometry (MS) data for this compound and two widely used phosphine ligands: triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃). This data facilitates a direct comparison of their structural features.

Table 1: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundM.W.Key IR Absorptions (cm⁻¹)Source
This compound 277.30Specific experimental IR data not publicly available. Expected absorptions include: ~3050 (aromatic C-H stretch), ~1580 (pyridine ring stretch), ~1435 (P-Ph stretch), ~740 & ~690 (aromatic C-H bend).[1][2]
Triphenylphosphine (PPh₃) 262.29~3050 (aromatic C-H stretch), ~1480, 1435 (P-Ph stretch), ~1090, ~745, ~695 (aromatic C-H bend)
Tricyclohexylphosphine (PCy₃) 280.43~2920, ~2850 (aliphatic C-H stretch), ~1445 (CH₂ bend)

Table 2: Comparison of Key Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and InterpretationSource
This compound 277A GC-MS spectrum is available, but detailed public fragmentation data is limited. Expected fragments: [M-CH₃]⁺ (262), [M-Ph]⁺ (200), [PPh₂]⁺ (185), [C₆H₄N]⁺ (92).[1][3]
Triphenylphosphine (PPh₃) 262185 [M-Ph]⁺, 183 [biphenyl]⁺, 152, 108, 77 [Ph]⁺
Tricyclohexylphosphine (PCy₃) 280197 [M-Cy]⁺, 115, 83, 55

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for the accurate characterization of these often air-sensitive compounds.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the phosphine ligands.

Methodology for Air-Sensitive Solids (e.g., using a Glovebox):

  • Sample Preparation (KBr Pellet Method):

    • Inside an inert atmosphere glovebox, grind a small amount (~1-2 mg) of the phosphine ligand with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Mount the pellet in a sample holder.

  • Sample Preparation (Nujol Mull Method):

    • In a glovebox, place a small amount of the solid sample (~5-10 mg) in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and grind to a smooth paste.

    • Spread the mull evenly between two KBr or NaCl plates.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample holder with the KBr pellet or Nujol mull in the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Perform a background correction.

    • Identify and label the characteristic absorption peaks. Compare the peak positions with known values for relevant functional groups (e.g., P-C, C=C, C-H vibrations).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the phosphine ligands.

Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of the phosphine ligand in a volatile organic solvent (e.g., dichloromethane or toluene) at a concentration of approximately 1 mg/mL.

  • Instrumental Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 50-500.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Propose fragmentation pathways based on the observed ions.

Workflow for Spectroscopic Analysis of Phosphine Ligands

The following diagram illustrates the typical workflow from sample acquisition to data analysis and interpretation for the spectroscopic characterization of phosphine ligands.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of Phosphine Ligands cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_application Application ligand Phosphine Ligand glovebox Inert Atmosphere (Glovebox) ligand->glovebox for air-sensitive compounds ms_prep MS Sample Prep (Dilute Solution) ligand->ms_prep ir_prep IR Sample Prep (KBr Pellet or Nujol Mull) glovebox->ir_prep ftir FTIR Spectrometer ir_prep->ftir gcms GC-MS System ms_prep->gcms ir_spectrum IR Spectrum (Vibrational Modes) ftir->ir_spectrum ms_spectrum Mass Spectrum (Molecular Weight & Fragmentation) gcms->ms_spectrum interpretation Structural Characterization ir_spectrum->interpretation ms_spectrum->interpretation application Catalyst Design & Development interpretation->application

Caption: Workflow for Spectroscopic Analysis of Phosphine Ligands.

References

The Pivotal Role of 2-Diphenylphosphino-6-methylpyridine in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of homogeneous catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability in catalytic systems. Among the vast array of ligands, 2-Diphenylphosphino-6-methylpyridine, a hybrid phosphine-pyridine ligand, has garnered significant attention. Its unique electronic and steric properties, arising from the combination of a soft phosphine donor and a hard pyridine nitrogen donor, allow for versatile coordination with transition metals and remarkable catalytic activity in a variety of cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in key catalytic reactions, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for catalyst system design.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of palladium catalysts bearing this compound has been investigated, demonstrating its efficacy in this transformation. While direct head-to-head kinetic studies with a broad range of other ligands are not extensively documented in single publications, a compilation of data from various sources allows for a comparative assessment.

Table 1: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

LigandCatalyst SystemSubstratesSolvent/BaseTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
This compound Pd(OAc)₂Aryl bromides/iodides + Arylboronic acidsWater/AlcoholsRT - 500.5 - 2Good to excellentNot Specified[1]
Triphenylphosphine (PPh₃)Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine + Arylboronic acids1,4-Dioxane/H₂O / K₃PO₄85-9512 - 2478 - 885[2]
SPhosPd(OAc)₂Aryl chlorides + Arylboronic acidsToluene / K₃PO₄10016High2[3]
dppfPdCl₂(dppf)4,5-dibromo-2-methylpyridazin-3(2H)-one + Ferrocene boronatesDMF / K₂CO₃10010High4[4]

Note: The data presented is compiled from different sources with varying reaction conditions. Direct comparison of yields should be interpreted with caution. "Good to excellent" and "High" yields are as reported in the respective literature.

The data suggests that palladium complexes with this compound can be highly active, facilitating Suzuki-Miyaura reactions under mild conditions in environmentally friendly solvents.[1]

Efficacy in Heck Coupling Reactions

The Heck reaction, another fundamental C-C bond-forming reaction, involves the coupling of an unsaturated halide with an alkene. The choice of ligand is crucial in controlling the regioselectivity and efficiency of the reaction. Palladium complexes containing this compound have been shown to be effective catalysts in this transformation.

Table 2: Comparative Ligand Performance in the Heck Coupling Reaction

LigandCatalyst SystemSubstratesSolvent/BaseTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
This compound Pd(II) complexesStyrene + Aryl bromidesNMP / K₂CO₃140Not SpecifiedHigh1[5]
Triphenylphosphine (PPh₃)Pd(OAc)₂Aryl iodides + Methyl acrylateNot SpecifiedNot SpecifiedNot Specified--[6]
P(t-Bu)₃Pd(OAc)₂Aryl halides + OlefinsDMF, NMP, etc.>100---[7]
Imidazole-based SPOPrecatalyst 6Aryl halides + OlefinsDMF / K₂CO₃60 - 100Not Specifiedup to 922[8]

Note: The data is compiled from different studies with different reaction conditions. A direct comparison of performance should be made with caution. NMP = N-Methyl-2-pyrrolidone, SPO = Secondary Phosphine Oxide.

The use of this compound-based palladium catalysts has been reported to afford high yields in the Heck reaction of aryl bromides with styrene.[5]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The steric and electronic properties of the phosphine ligand are critical for the efficiency of this reaction. While specific kinetic data for this compound in this reaction is sparse in the literature, the performance of related phosphine ligands provides a benchmark for comparison.

Table 3: Performance of Phosphine Ligands in Buchwald-Hartwig Amination

LigandCatalyst SystemSubstratesSolvent/BaseTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
This compound --------
XPhos[Pd(allyl)Cl]₂Bromobenzene + DiphenylamineToluene / NaOtBu1002496Not Specified[9]
RuPhos[Pd(allyl)Cl]₂Bromobenzene + DiphenylamineToluene / NaOtBu1002496Not Specified[9]
BrettPhos-Primary amines + Aryl halides-----[10]

Note: No direct experimental data for this compound in the Buchwald-Hartwig amination was found in the searched literature. The table provides data for other common phosphine ligands for context.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for the Suzuki-Miyaura and Heck reactions, which can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ with this compound ligand, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is prepared in a reaction vessel. The vessel is sealed and the mixture is stirred at the desired temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.[2][4]

General Procedure for Heck Coupling

In a reaction vessel, the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., a Pd(II) complex of this compound, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMF or NMP). The mixture is heated to the reaction temperature (e.g., 100-140 °C) and stirred until the starting material is consumed. After completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.[5][8]

Visualizing Catalytic Cycles and Workflows

To better understand the mechanistic pathways and experimental designs, graphical representations are invaluable.

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Source and This compound Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification

References

Safety Operating Guide

Proper Disposal of 2-Diphenylphosphino-6-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Diphenylphosphino-6-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as toxic if it comes into contact with skin or is swallowed, and it can cause serious eye irritation and skin irritation.[1] It may also cause respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations, which typically involves collection by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound is a hazardous waste due to its toxicity.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids. It should be collected in a designated, compatible waste container.

Step 2: Waste Accumulation and Labeling

  • Use a Designated Container: Collect waste this compound in a clearly labeled, leak-proof container that is compatible with the chemical. The original container, if in good condition, can be used.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Toxic," "Irritant").[1] The date of waste accumulation should also be clearly marked on the label.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to arrange for a pickup.

  • Provide Documentation: Be prepared to provide the waste disposal company with an inventory of the waste, including the chemical name and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify & Segregate Waste - Classify as Hazardous Waste - Use a dedicated container B Step 2: Accumulate & Label Waste - Use a compatible, sealed container - Label with 'Hazardous Waste', chemical name, and hazards A->B C Step 3: Store Waste Safely - Designated, ventilated, and secure area - Use secondary containment B->C D Step 4: Arrange for Professional Disposal - Contact institution's EHS or licensed waste disposal company C->D E Proper Disposal Complete D->E

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you have been trained and have the appropriate spill kit, you may clean up a small spill by:

  • Wearing appropriate PPE.

  • Absorbing the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collecting the absorbed material into a designated hazardous waste container.

  • Decontaminating the area with a suitable solvent, such as alcohol, and collecting the decontamination materials as hazardous waste.[3]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Diphenylphosphino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 2-Diphenylphosphino-6-methylpyridine, ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these protocols is essential for minimizing risks associated with this air-sensitive organophosphorus compound.

This compound is an air-sensitive solid that causes skin and eye irritation.[1][2] Proper handling techniques are crucial to prevent exposure and maintain the compound's integrity. The following guidelines are designed to provide a clear, procedural framework for laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to protect against dermal and ocular exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling organophosphorus compounds. For extended contact, consider double-gloving or using a heavier mil glove (e.g., 8 mil or greater).[3] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation.[2][4] A face shield may be required for procedures with a higher risk of splashing.
Body Protection Laboratory coatA standard lab coat should be worn to protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of any dust or aerosols.[4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Given that this compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

Preparation:

  • Gather all necessary equipment: This includes the chemical, dry solvents, clean and dry glassware, syringes, needles, and septa.

  • Ensure a dry, inert atmosphere: If using a Schlenk line, ensure the glassware has been properly dried and purged with an inert gas.

  • Don all required PPE as outlined in the table above.

Handling and Transfer:

  • Inert Atmosphere Transfer: If the compound is in a Sure/Seal™ bottle or similar air-sensitive packaging, use a syringe or cannula for transfer.

  • Syringe Transfer Technique:

    • Puncture the septum with a needle connected to the inert gas line to equalize pressure.

    • Use a clean, dry syringe to withdraw the desired amount of the compound if it is in solution. If it is a solid, it should be handled and weighed within a glovebox.

    • Transfer the compound to the reaction vessel, which should also be under an inert atmosphere.

  • Avoid Contamination: Never return any unused chemical to the original container.

Post-Handling:

  • Clean Equipment Promptly: Needles and syringes should be immediately cleaned after use to prevent clogging.

  • Decontaminate Work Area: Wipe down the work area in the fume hood.

  • Properly Remove and Dispose of PPE: Remove gloves and other disposable PPE and place them in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or organophosphorus waste.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Inert Atmosphere Workspace prep_ppe->prep_workspace handle_transfer Transfer Compound via Syringe/Cannula prep_workspace->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Workspace handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via Professional Service cleanup_segregate->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Diphenylphosphino-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Diphenylphosphino-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.